Ripasudil
Description
Propriétés
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKQVZWVLOIIEV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025609 | |
| Record name | Ripasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223645-67-8 | |
| Record name | Ripasudil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223645-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ripasudil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223645678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ripasudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ripasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIPASUDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11978226XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ripasudil: A Selective ROCK Inhibitor for Glaucoma - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, with elevated intraocular pressure (IOP) being the primary modifiable risk factor. Ripasudil (brand name: Glanatec®) is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that represents a novel class of ocular hypotensive agents. It lowers IOP by directly targeting the conventional aqueous humor outflow pathway, a mechanism distinct from other glaucoma medications. This technical guide provides an in-depth overview of Ripasudil, focusing on its mechanism of action, preclinical and clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.
Introduction
The conventional outflow pathway, comprising the trabecular meshwork (TM) and Schlemm's canal (SC), is responsible for the majority of aqueous humor drainage in the human eye.[1] Increased resistance within this pathway leads to elevated IOP, a key pathophysiological feature of primary open-angle glaucoma (POAG).[1] The Rho/ROCK signaling pathway plays a crucial role in regulating the tone and contractility of TM cells.[2][3] Inhibition of ROCK leads to relaxation of the TM, increased outflow facility, and consequently, a reduction in IOP.[4][5][6] Ripasudil (K-115) is a potent and selective inhibitor of ROCK1 and ROCK2, approved in Japan for the treatment of glaucoma and ocular hypertension.[4][7]
Mechanism of Action: ROCK Inhibition in the Trabecular Meshwork
Ripasudil exerts its IOP-lowering effect by modulating the cellular architecture of the conventional outflow pathway.[7] The RhoA/ROCK signaling cascade is a key regulator of actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.[2][3]
Key Molecular Interactions:
-
High Selectivity: Ripasudil is a highly selective and potent inhibitor of both ROCK isoforms, with IC50 values of 0.051 µM for ROCK1 and 0.019 µM for ROCK2.[6][7] This potent inhibition disrupts the downstream signaling cascade.
-
Cytoskeletal Reorganization: In TM cells, activated ROCK phosphorylates myosin light chain (MLC), leading to actin stress fiber formation and cell contraction.[6] Ripasudil inhibits this phosphorylation, causing depolymerization of actin bundles, disruption of focal adhesions, and a change in cell morphology to a more rounded state.[8][9][10]
-
Increased Permeability: This cytoskeletal rearrangement in TM and SC endothelial cells reduces cellular stiffness and increases the permeability of the tissue, facilitating the outflow of aqueous humor.[2][8][9] Studies have shown that Ripasudil significantly decreases transendothelial electrical resistance (TEER) in monolayers of SC endothelial cells.[8][9]
Signaling Pathway Diagram
Caption: Ripasudil inhibits ROCK, preventing the signaling cascade that leads to increased trabecular meshwork stiffness and elevated IOP.
Quantitative Data
Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| IC50 (ROCK1) | 0.051 µmol/L | In vitro | [7] |
| IC50 (ROCK2) | 0.019 µmol/L | In vitro | [7] |
| Half-life | 0.455 - 0.73 hours | Human | [7][11] |
| Ocular Penetration | Rapidly absorbed into cornea and distributed throughout the eye | Rabbit | [12][13] |
| Renal Clearance | 7.112 L/h | Human | [7] |
Clinical Efficacy: IOP Reduction
Ripasudil 0.4% ophthalmic solution has demonstrated significant IOP-lowering effects both as a monotherapy and as an adjunctive therapy.
Table 2.1: Ripasudil as Monotherapy
| Study | Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Reference |
| Phase 2 Trial | 8 weeks | ~23-24 | 3.5 (trough) - 4.5 (peak) | ~15-19% | [14] |
| Tanihara et al. (2015) | 52 weeks | Not specified | 2.6 (trough) - 3.7 (peak) | 19.3% | [14] |
Table 2.2: Ripasudil as Adjunctive Therapy
| Adjunct to | Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Reference |
| Prostaglandin Analogs (PGAs) | 52 weeks | Not specified | 1.4 (trough) - 2.4 (peak) | 13.8% | [14][15] |
| Beta-blockers | 52 weeks | Not specified | 2.2 (trough) - 3.0 (peak) | 17.2% | [14][15] |
| Fixed Combination Drugs | 52 weeks | Not specified | 1.7 | Not specified | [14] |
| Maximum Tolerated Therapy | 3 months | ~20 | 2.9 | 16.8% | [15][16] |
| Multiple Medications (Avg. 3.8) | 3 months | 19.8 | 3.0 | ~15% | [2] |
Safety and Tolerability
The most common adverse events associated with Ripasudil are localized and transient.
| Adverse Event | Incidence Rate (%) | Severity | Reference |
| Conjunctival Hyperemia | 54.76 - 74.6% | Mild and transient | [2][14][15][17] |
| Blepharitis | 2.38 - 20.6% | Mild | [14][15][18] |
| Allergic Conjunctivitis | 17.2% | Mild | [2][14] |
Systemic adverse effects are reported to be minimal.[2]
Experimental Protocols
In Vitro ROCK Activity Assay (Enzyme Immunoassay)
This protocol is based on a commercially available ELISA-based assay kit designed to detect the phosphorylation of a ROCK substrate.[4][9][19]
Objective: To quantify the inhibitory effect of Ripasudil on ROCK1 and ROCK2 activity.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme.
-
Microtiter plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1).
-
Ripasudil at various concentrations.
-
Kinase reaction buffer (containing ATP and MgCl2).
-
Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1).
-
HRP-conjugated secondary antibody.
-
TMB substrate solution and stop solution.
-
Plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of Ripasudil. Dilute the active ROCK enzyme in kinase buffer.
-
Kinase Reaction: Add the diluted active ROCK enzyme to the wells of the MYPT1-coated plate. Immediately add the different concentrations of Ripasudil or vehicle control.
-
Initiation: Initiate the reaction by adding the ATP/MgCl2 solution to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Stopping the Reaction: Stop the reaction by aspirating the contents of the wells and washing three times with wash buffer.
-
Primary Antibody Incubation: Add the diluted anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until color develops. Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each Ripasudil concentration and determine the IC50 value.
Trabecular Meshwork (TM) Cell Culture and Treatment
This protocol describes the isolation and culture of primary human TM cells to study the effects of Ripasudil on cell morphology.[6][11][20]
Objective: To visualize the effect of Ripasudil on the actin cytoskeleton of human TM cells.
Materials:
-
Human donor eye tissue.
-
Dissection microscope and instruments.
-
Cell culture medium (e.g., DMEM with FBS).
-
Collagenase.
-
Culture plates/flasks.
-
Ripasudil solution.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.2% Triton X-100).
-
Fluorescently-labeled phalloidin (for F-actin staining).
-
DAPI (for nuclear staining).
-
Fluorescence microscope.
Procedure:
-
Isolation: Under a dissecting microscope, carefully dissect strips of TM tissue from the anterior segment of a human donor eye.
-
Digestion: Digest the tissue strips with collagenase to release the TM cells.
-
Plating: Plate the isolated TM cells in culture flasks and maintain in a humidified incubator at 37°C and 5% CO2.
-
Subculture: Passage the cells upon reaching 70-90% confluency using trypsin/EDTA. Use cells from passages 3-8 for experiments.
-
Treatment: Seed TM cells on glass coverslips in a 24-well plate. Once attached, treat the cells with varying concentrations of Ripasudil (e.g., 1 µM, 10 µM) or vehicle control for a specified time (e.g., 60 minutes).
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde.
-
Permeabilize with 0.2% Triton X-100.
-
Stain with fluorescently-labeled phalloidin and DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope to observe changes in cell shape and actin stress fiber organization.
Measurement of Aqueous Humor Outflow Facility
This protocol describes the ex vivo measurement of outflow facility in enucleated mouse eyes using the constant flow infusion method.[5][8][14]
Objective: To determine the effect of Ripasudil on the rate of aqueous humor outflow.
Materials:
-
Enucleated mouse eyes.
-
Microinfusion pump.
-
Pressure transducer.
-
32G or 33G infusion needle.
-
XYZ micromanipulator.
-
Perfusion solution (e.g., sterile PBS with glucose).
-
Data acquisition system.
Procedure:
-
Cannulation: Immediately after euthanasia, enucleate the mouse eye. Under a stereomicroscope, cannulate the anterior chamber with a 33-gauge needle connected to the infusion pump and pressure transducer.
-
Acclimatization: Immerse the eye in a PBS bath at 35°C and allow the pressure to stabilize at a baseline level (e.g., 9 mmHg) for 30-45 minutes.
-
Stepwise Infusion: Infuse the perfusion solution at a series of increasing, constant flow rates (e.g., 40, 80, 120, 160, 200 nL/min).
-
Pressure Recording: Allow the intraocular pressure to reach a stable plateau at each flow rate and record the steady-state pressure.
-
Data Analysis: Plot the stable IOP (P) against the corresponding flow rate (F).
-
Calculate Facility: The outflow facility (C) is calculated as the reciprocal of the slope of the pressure versus flow rate relationship (C = 1 / slope of P vs. F). The units are typically nL/min/mmHg.
-
Drug Evaluation: To test Ripasudil, the drug can be included in the perfusion solution, and the resulting outflow facility can be compared to a vehicle control.
Visualizations of Experimental and Logical Workflows
Experimental Workflow: Evaluating Ripasudil's Effect on Outflow
References
- 1. medicine.umich.edu [medicine.umich.edu]
- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study to evaluate the effect of Ripasudil on the intraocular pressure in open-angle glaucoma - Indian J Clin Exp Ophthalmol [ijceo.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Outflow Facility Using iPerfusion | PLOS One [journals.plos.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. content.abcam.com [content.abcam.com]
- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Outflow Physiology of the Mouse Eye: Pressure Dependence and Washout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. rarediseasesjournal.com [rarediseasesjournal.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
The Pharmacodynamics of Ripasudil Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ripasudil hydrochloride hydrate, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, represents a significant advancement in the medical management of glaucoma and ocular hypertension. Its primary pharmacodynamic effect is the reduction of intraocular pressure (IOP) through a novel mechanism of action: the enhancement of conventional aqueous humor outflow. This technical guide provides an in-depth exploration of the pharmacodynamics of ripasudil, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex processes involved.
Mechanism of Action: Rho Kinase Inhibition and Aqueous Outflow Enhancement
Ripasudil is a potent and selective inhibitor of ROCK1 and ROCK2, key regulators of the actin cytoskeleton.[1] The Rho/ROCK signaling pathway plays a crucial role in maintaining the contractile tone of cells in the trabecular meshwork (TM) and the permeability of the Schlemm's canal (SC) endothelium, the primary sites of resistance to aqueous humor outflow.
By inhibiting ROCK, ripasudil disrupts the actin cytoskeleton in TM cells, leading to cell relaxation and a change in cell morphology, including the retraction and rounding of cell bodies.[2][3] This cellular relaxation reduces the stiffness of the trabecular meshwork, thereby decreasing outflow resistance and facilitating the drainage of aqueous humor through the conventional outflow pathway.[1][4]
Furthermore, ripasudil increases the permeability of the Schlemm's canal endothelial cells by disrupting tight junctions, further contributing to the enhancement of aqueous outflow.[2][3] This dual action on both the trabecular meshwork and Schlemm's canal is a unique mechanism among glaucoma medications.
The inhibition of the Rho/ROCK signaling pathway by ripasudil can be visualized as follows:
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of ripasudil have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data on its inhibitory activity, effects on intraocular pressure, and influence on aqueous humor outflow dynamics.
Table 1: In Vitro Inhibitory Activity of Ripasudil
| Target | Parameter | Value | Species | Reference |
| ROCK1 | IC50 | 51 nM | Human | [5] |
| ROCK2 | IC50 | 19 nM | Human | [5] |
Table 2: Effect of Ripasudil on Intraocular Pressure (IOP) in Animal Models
| Animal Model | Ripasudil Concentration | Maximum IOP Reduction | Time to Maximum Effect | Reference |
| Rabbits | 0.4% | ~3.5 mmHg | 1-2 hours | [6] |
| Monkeys | Not Specified | Not Specified | Not Specified |
Table 3: Effect of Ripasudil on Aqueous Humor Dynamics
| Parameter | Method | Ripasudil Concentration | Change from Baseline | Species | Reference |
| Outflow Facility | Tonography | Not Specified | Increased | Rabbits | [2] |
| Transendothelial Electrical Resistance (TEER) | In vitro | 1, 5, 25 µM | Decreased | Monkey | [7] |
| FITC-Dextran Permeability | In vitro | 5, 25 µM | Increased | Monkey | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of ripasudil.
Cell Culture of Human Trabecular Meshwork (HTM) Cells
-
Cell Source: Primary HTM cells are isolated from healthy human donor corneoscleral rims.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA. For experiments, cells between passages 3 and 6 are typically used.
Collagen Gel Contraction Assay
This assay assesses the contractility of HTM cells, which is a key function modulated by the Rho/ROCK pathway.
-
Preparation of Collagen Gels: Rat tail collagen type I is neutralized and mixed with a suspension of HTM cells (e.g., 2.5 x 10^5 cells/mL) in culture medium.
-
Gel Polymerization: The cell-collagen mixture is dispensed into 24-well plates and allowed to polymerize at 37°C for 1 hour.
-
Treatment: After polymerization, culture medium with or without ripasudil at various concentrations is added on top of the gels.
-
Contraction Measurement: The gels are gently detached from the sides of the wells to initiate contraction. The area of the collagen gel is measured at various time points using an imaging system and image analysis software. The percentage of gel contraction is calculated relative to the initial area.
Transendothelial Electrical Resistance (TEER) Assay
This assay measures the integrity of the Schlemm's canal endothelial cell monolayer, which is indicative of its permeability.
-
Cell Seeding: Human Schlemm's canal endothelial cells are seeded onto the apical side of a Transwell insert (e.g., 0.4 µm pore size) at a high density (e.g., 1 x 10^5 cells/cm²) and cultured until a confluent monolayer is formed, as confirmed by TEER measurements reaching a stable plateau.
-
Treatment: Ripasudil at various concentrations is added to the apical chamber of the Transwell insert.
-
TEER Measurement: The electrical resistance across the cell monolayer is measured at different time points using a voltohmmeter with a "chopstick" electrode.
-
Data Analysis: The TEER values are typically normalized to the area of the Transwell membrane and expressed as Ω·cm². A decrease in TEER indicates an increase in the permeability of the cell monolayer.
Immunofluorescence Staining for Cytoskeletal Proteins
This technique is used to visualize the effects of ripasudil on the actin cytoskeleton of trabecular meshwork cells.
-
Cell Culture and Treatment: HTM cells are grown on glass coverslips and treated with ripasudil for a specified duration.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Staining:
-
Actin: Cells are stained with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize F-actin stress fibers.
-
α-Smooth Muscle Actin (α-SMA) and Vimentin: Cells are incubated with primary antibodies against α-SMA (e.g., clone 1A4) and vimentin (e.g., clone V9), followed by incubation with fluorescently labeled secondary antibodies.
-
-
Imaging: The stained cells are imaged using a fluorescence or confocal microscope. Changes in the organization of the actin cytoskeleton, such as the disruption of stress fibers, are observed and can be quantified using image analysis software.
Conclusion
The pharmacodynamic profile of ripasudil hydrochloride hydrate is characterized by its targeted inhibition of Rho kinase, leading to a significant and clinically relevant increase in conventional aqueous humor outflow. This mechanism, which involves the modulation of the trabecular meshwork and Schlemm's canal, sets it apart from other classes of glaucoma medications. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of ROCK inhibitors in ophthalmology. The continued investigation into the multifaceted effects of ripasudil is likely to yield further insights into the pathophysiology of glaucoma and open new avenues for its treatment.
References
- 1. Efficacy of ripasudil in reducing intraocular pressure and medication score for ocular hypertension with inflammation and corticosteroid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Surface Vimentin (CSV) Monoclonal Antibody (84-1) (H00007431-M08) [thermofisher.com]
- 3. abeomics.com [abeomics.com]
- 4. researchgate.net [researchgate.net]
- 5. ijceo.org [ijceo.org]
- 6. Anti-Vimentin (VIM) Monoclonal Antibody | FAB040Hu04 | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ripasudil's Effect on Aqueous Humor Outflow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, represents a significant advancement in the medical management of glaucoma and ocular hypertension.[1][2][3][4] Its primary mechanism of action involves the enhancement of conventional aqueous humor outflow, a pathway that is often impaired in glaucomatous conditions.[1][5][6] This technical guide provides an in-depth analysis of Ripasudil's effects on the aqueous humor outflow system, detailing its molecular mechanism, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its activity.
Introduction to Ripasudil and Aqueous Humor Dynamics
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy.[7] Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the cornerstone of glaucoma therapy.[2][7] IOP is maintained by a balance between the production of aqueous humor by the ciliary body and its drainage from the anterior chamber. The primary drainage route is the conventional outflow pathway, which includes the trabecular meshwork (TM) and Schlemm's canal (SC).[8] In many forms of glaucoma, increased resistance to outflow through this pathway leads to elevated IOP.[8]
Ripasudil (brand name: Glanatec®) is a first-in-class ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[2][4][6] Unlike other classes of glaucoma medications that primarily reduce aqueous humor production or increase uveoscleral outflow, Ripasudil directly targets the trabecular meshwork to increase conventional outflow.[1][9]
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton.[10][11][12] In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation, cell contraction, and stiffness, which in turn increases resistance to aqueous humor outflow and elevates IOP.[10][13]
Ripasudil is a potent inhibitor of ROCK-1 and ROCK-2, the two isoforms of Rho kinase.[1] By inhibiting ROCK, Ripasudil disrupts the actin cytoskeleton in the cells of the trabecular meshwork and the inner wall of Schlemm's canal.[1][8][14] This leads to:
-
Changes in Trabecular Meshwork (TM) Cell Morphology: Ripasudil induces the retraction and rounding of TM cells and the disruption of actin bundles.[1][14][15] This cellular relaxation reduces the overall stiffness of the TM, thereby decreasing outflow resistance.[16]
-
Increased Permeability of Schlemm's Canal (SC) Endothelial Cells: Ripasudil has been shown to disrupt the tight junctions (zonula occludens-1) in the endothelial cells of Schlemm's canal.[1][14][15] This increases the permeability of the inner wall of Schlemm's canal, further facilitating the drainage of aqueous humor.[8]
-
Modulation of Extracellular Matrix (ECM): ROCK inhibitors can suppress the production of extracellular matrix proteins by TM cells, which may contribute to a long-term improvement in outflow facility.[8]
The culmination of these effects is an increase in the conventional aqueous humor outflow, leading to a reduction in IOP.[1][13]
Signaling Pathway Diagram
Caption: Ripasudil's inhibition of the Rho/ROCK signaling pathway.
Quantitative Data on Ripasudil's Effects
The following tables summarize the key quantitative findings from various studies on Ripasudil.
Table 1: In Vitro Potency of Ripasudil
| Target | IC50 (μmol/L) | Reference(s) |
| ROCK-1 | 0.051 | [1][8] |
| ROCK-2 | 0.019 | [1][8] |
| PKACα | 2.1 | [17] |
| PKC | 27 | [17] |
| CaMKIIα | 0.37 | [17] |
Table 2: Preclinical Effects of Ripasudil on Aqueous Humor Dynamics
| Animal Model | Ripasudil Concentration | Effect | Reference(s) |
| Rabbits | 0.4% | Significant increase in outflow facility | [8][15] |
| Rabbits | 0.4% | No effect on uveoscleral outflow or aqueous flow rate | [8] |
| Monkeys | 0.4% | Significant and dose-dependent IOP-lowering effect | [8] |
Table 3: Clinical Effects of Ripasudil on Intraocular Pressure (IOP)
| Study Population | Ripasudil Concentration and Dosing | Mean IOP Reduction from Baseline | Timepoint | Reference(s) |
| Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) | 0.4% twice daily | 3.5 mmHg (trough) | 8 weeks | [18] |
| POAG or OHT | 0.4% twice daily | 4.5 mmHg (peak, 2 hours post-instillation) | 8 weeks | [18] |
| POAG, OHT, or Exfoliation Glaucoma (XFG) | 0.4% monotherapy | 2.6 mmHg (trough) | 52 weeks | [18] |
| POAG, OHT, or XFG | 0.4% monotherapy | 3.7 mmHg (peak) | 52 weeks | [18] |
| POAG or OHT | 0.4% twice daily | 2.98 mmHg (mean diurnal) | 4 weeks | [19] |
Experimental Protocols
The following sections describe generalized protocols for key experiments used to evaluate the effects of Ripasudil on aqueous humor outflow.
In Vitro Assessment of ROCK Inhibition (IC50 Determination)
This protocol outlines a typical kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of Ripasudil.
Objective: To quantify the potency of Ripasudil in inhibiting ROCK-1 and ROCK-2 activity.
Materials:
-
Recombinant human ROCK-1 and ROCK-2 enzymes
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP (adenosine triphosphate)
-
Ripasudil at various concentrations
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Ripasudil in the assay buffer.
-
In a multi-well plate, add the ROCK enzyme, the kinase substrate, and the Ripasudil dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Plot the kinase activity against the logarithm of the Ripasudil concentration.
-
Calculate the IC50 value, which is the concentration of Ripasudil that inhibits 50% of the ROCK enzyme activity.
Cell Culture and Morphological Analysis of Trabecular Meshwork Cells
This protocol describes the culture of human trabecular meshwork (hTM) cells and the assessment of morphological changes following Ripasudil treatment.
Objective: To visualize the effect of Ripasudil on the cytoskeleton and morphology of TM cells.
Materials:
-
Primary hTM cells or a cell line
-
Cell culture medium (e.g., DMEM with supplements)
-
Ripasudil
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Culture hTM cells on glass coverslips until they reach a desired confluency.
-
Treat the cells with various concentrations of Ripasudil or vehicle control for a specified time (e.g., 1-2 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Observe and capture images of the cells using a fluorescence microscope.
-
Analyze the images for changes in cell shape, cell spreading, and the organization of actin stress fibers.
Measurement of Aqueous Humor Outflow Facility in Animal Models
This protocol provides a general overview of the constant-pressure perfusion method to measure outflow facility in enucleated animal eyes.
Objective: To determine the effect of Ripasudil on the rate of aqueous humor outflow.
Materials:
-
Enucleated animal eyes (e.g., rabbit, mouse)
-
Perfusion medium (e.g., balanced salt solution)
-
Ripasudil
-
Perfusion system with a pressure transducer and a flow sensor
-
Cannulation needle
Procedure:
-
Cannulate the anterior chamber of an enucleated eye with the perfusion needle.
-
Perfuse the eye with the control medium at a constant pressure (e.g., 8-10 mmHg) until a stable baseline outflow rate is established.
-
Switch the perfusion medium to one containing Ripasudil at a known concentration.
-
Continue the perfusion at the same constant pressure and record the outflow rate.
-
The outflow facility (C) is calculated as the change in flow rate divided by the pressure.
-
Compare the outflow facility before and after the administration of Ripasudil.
Experimental Workflow Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ripasudil - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Future of Glaucoma Treatment Ripasudil [journals.ekb.eg]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Favorable effect of ripasudil use on surgical outcomes of microhook ab interno trabeculotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]
- 12. Impact of the clinical use of ROCK inhibitor on the pathogenesis and treatment of glaucoma - ProQuest [proquest.com]
- 13. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells | Semantic Scholar [semanticscholar.org]
- 15. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ripasudil in Corneal Endothelial Cell Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corneal endothelial cells (CECs) form a critical monolayer responsible for maintaining corneal transparency through a delicate balance of barrier and pump functions. Unlike some cell types, human CECs have a very limited proliferative capacity, making them vulnerable to damage from surgical trauma, disease states like Fuchs' endothelial corneal dystrophy (FECD), and age-related decline. The loss of these cells can lead to corneal edema, loss of vision, and the eventual need for corneal transplantation.
Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has emerged as a promising therapeutic agent for promoting the regeneration and functional recovery of the corneal endothelium.[1] This technical guide provides an in-depth overview of the mechanism of action of Ripasudil, summarizing key preclinical and clinical findings, and detailing the experimental protocols used to evaluate its efficacy.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of cell shape, adhesion, migration, and proliferation.[2] In corneal endothelial cells, the overexpression of this pathway can lead to increased cellular tension, apoptosis, and inhibition of cell motility. Ripasudil exerts its therapeutic effects by inhibiting ROCK, thereby modulating downstream cellular processes crucial for endothelial regeneration.[3]
The inhibition of ROCK by Ripasudil leads to a cascade of events that collectively promote the healing of the corneal endothelium. These include the promotion of cell proliferation, enhancement of cell migration to cover defects, and the suppression of apoptosis in stressed CECs.[4]
Signaling Pathway Diagram
Caption: Ripasudil's inhibition of ROCK reduces downstream signaling that promotes apoptosis and inhibits cell proliferation and migration.
Preclinical and Clinical Efficacy: Quantitative Data
Numerous studies have demonstrated the potential of Ripasudil in both animal models and human clinical trials for various corneal endothelial disorders. The following tables summarize the key quantitative findings from this research.
Table 1: Effect of Ripasudil on Corneal Endothelial Cell Density (ECD)
| Study Population | Ripasudil Treatment | Control/Baseline | Outcome | Reference |
| Patients with low ECD after cataract surgery | -4.5% mean ECD loss (90-120 days post-op) | 14.1% mean ECD loss (90-120 days post-op) | Significantly lower ECD loss with Ripasudil. | [5][6] |
| Healthy subjects | No significant change over 1 week | N/A | Ripasudil did not decrease ECD in healthy corneas. | [7] |
| Rabbit model of endothelial damage | Significantly higher ECD in all areas (nondamaged, border, damaged) at 14 days | Vehicle control | Ripasudil promoted regeneration of endothelial cells. | [2] |
| Dogs with primary corneal endothelial degeneration | No significant difference in ECD over 12 months | Historical controls | Ripasudil-treated eyes progressed more slowly. | [8] |
| Patients with corneal edema (post-cataract, FECD, post-DMEK, post-PKP) | Minimal non-significant changes in ECC | Baseline | ECC remained stable during treatment. | [9] |
Table 2: Effect of Ripasudil on Central Corneal Thickness (CCT)
| Study Population | Ripasudil Treatment | Control/Baseline | Outcome | Reference |
| Patients with low ECD after cataract surgery | 1.25% mean increase in CCT (1 week post-op) | 5.97% mean increase in CCT (1 week post-op) | Significantly less corneal edema with Ripasudil. | [5] |
| Rabbit model of endothelial damage | 392.8 ± 12.6 µm CCT (at 48 hours) | 1200 µm CCT (at 48 hours) | Ripasudil significantly reduced corneal edema. | [10] |
| Patients with corneal edema (post-cataract surgery) | -30.44 µm mean decrease in CCT | Baseline CCT: 599.91 ± 23.10 µm | Significant reduction in CCT. | [9] |
| Patients with corneal edema (FECD) | -25.56 µm mean decrease in CCT | Baseline | Significant reduction in CCT. | [9] |
| Healthy subjects | No significant change over 1 week | N/A | Ripasudil did not induce corneal edema. | [7] |
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of Ripasudil.
Human Corneal Endothelial Cell (HCEC) Culture
-
Objective: To establish and maintain primary HCEC cultures for in vitro drug testing.
-
Methodology:
-
Isolation: Descemet's membrane with the endothelial layer is stripped from donor corneas.[11]
-
Digestion: The tissue is incubated in a solution containing enzymes like dispase and collagenase to release the cells.
-
Seeding: The isolated HCECs are seeded onto plates pre-coated with extracellular matrix components like FNC Coating Mix™ to promote attachment and growth.[11]
-
Culture Medium: Cells are cultured in a specialized medium containing basal medium (e.g., DMEM/F12), fetal bovine serum, growth factors (e.g., EGF, bFGF), and ascorbic acid.[12]
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Proliferation Assays
-
Objective: To quantify the effect of Ripasudil on HCEC proliferation.
-
a) BrdU Incorporation Assay:
-
Labeling: HCECs are incubated with Ripasudil at various concentrations, followed by the addition of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the culture medium.[10]
-
Fixation and Denaturation: Cells are fixed, and the DNA is denatured using an acid solution to expose the incorporated BrdU.[13]
-
Immunodetection: An anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Reaction: A colorimetric or chemiluminescent substrate is added, and the signal, proportional to the amount of BrdU incorporated, is measured using a plate reader.[14]
-
-
b) Ki67 Staining:
-
Cell Preparation: HCECs are cultured on coverslips and treated with Ripasudil.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[15]
-
Immunostaining: Cells are incubated with a primary antibody against the Ki67 protein, a marker of active cell proliferation, followed by a fluorescently labeled secondary antibody.[16][17]
-
Imaging: The percentage of Ki67-positive cells is determined by fluorescence microscopy.[10]
-
-
Rabbit Corneal Endothelial Damage Model
-
Objective: To create a standardized in vivo model of corneal endothelial injury to evaluate the wound healing effects of Ripasudil.
-
Methodology:
-
Anesthesia: Rabbits are anesthetized systemically and topically.
-
Endothelial Scraping: A portion of the central corneal endothelium is mechanically removed using a fine needle or a specialized scraper introduced into the anterior chamber.[10][18]
-
Treatment: Ripasudil eye drops or a vehicle control are administered topically at specified intervals.
-
Evaluation: Corneal transparency, thickness (pachymetry), and endothelial cell morphology and density (specular microscopy) are monitored over time.[10]
-
Immunohistochemistry for Functional Markers
-
Objective: To assess the expression and localization of key functional proteins in the corneal endothelium following Ripasudil treatment.
-
Methodology:
-
Tissue Preparation: Corneal tissues from the rabbit model or human donor corneas are fixed and embedded in paraffin or frozen in OCT compound.
-
Sectioning: Thin sections of the cornea are cut using a microtome or cryostat.
-
Antigen Retrieval: For paraffin sections, heat-induced epitope retrieval is performed to unmask the antigens.[19]
-
Immunostaining: Sections are incubated with primary antibodies against proteins of interest, such as N-cadherin (cell-cell adhesion) and Na+/K+-ATPase (pump function), followed by incubation with a labeled secondary antibody.[10][20]
-
Visualization: The staining is visualized using fluorescence or bright-field microscopy.
-
Signaling Pathways and Cellular Processes Modulated by Ripasudil
Ripasudil's inhibition of ROCK initiates a series of downstream events that favor a regenerative cellular phenotype.
Endothelial-to-Mesenchymal Transition (EMT) Modulation
Ripasudil has been shown to influence the expression of genes associated with EMT, a process that can be detrimental to the endothelial monolayer. Studies have reported an upregulation of Snail Family Transcriptional Repressor (SNAI1/2) and Vimentin (VIM), and a decrease in Cadherin (CDH1), suggesting an initial activation of EMT-like processes that may be necessary for cell migration.[21][22] However, the formation of a functional monolayer with ZO-1 expression indicates a subsequent reduction in the full EMT phenotype.[21]
Rac1 Activation and Cell Migration
Ripasudil treatment leads to the activation of Rac1, a small GTPase that plays a crucial role in cell motility.[21][22] Activated Rac1 promotes the localization of the actin-related protein complex (ARPC2) to the leading edge of migrating cells, facilitating lamellipodia formation and directional cell movement, which is essential for wound closure.[21][22]
Experimental Workflow for Investigating Ripasudil's Effect on Cell Migration
Caption: A typical workflow for studying the pro-migratory effects of Ripasudil on corneal endothelial cells.
Conclusion
Ripasudil represents a significant advancement in the pharmacological management of corneal endothelial dysfunction. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, effectively promotes the key cellular processes of proliferation and migration while protecting against apoptosis. The quantitative data from both preclinical and clinical studies provide compelling evidence for its efficacy in reducing corneal edema and preserving endothelial cell density. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of Ripasudil and other ROCK inhibitors in the field of corneal regeneration. As research continues, Ripasudil holds the promise of becoming a valuable non-surgical or adjunctive treatment option for patients with a range of corneal endothelial disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. The ROCK Inhibitor Ripasudil Shows an Endothelial Protective Effect in Patients With Low Corneal Endothelial Cell Density After Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Topical Ripasudil for the Treatment of Primary Corneal Endothelial Degeneration in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Evaluation of Ripasudil for Corneal Edema: A Large-Scale Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. immunostep.com [immunostep.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. dianova.com [dianova.com]
- 20. researchgate.net [researchgate.net]
- 21. Enhanced Migration of Fuchs Corneal Endothelial Cells by Rho Kinase Inhibition: A Novel Ex Vivo Descemet's Stripping Only Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced Migration of Fuchs Corneal Endothelial Cells by Rho Kinase Inhibition: A Novel Ex Vivo Descemet’s Stripping Only Model - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ripasudil: An In-depth Analysis of Animal Glaucoma Models
Introduction: Ripasudil, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has emerged as a novel therapeutic agent for glaucoma. Its primary mechanism involves enhancing conventional aqueous humor outflow, a distinct approach compared to other classes of glaucoma medications. This technical guide synthesizes the key findings from preclinical studies in various animal models, detailing its efficacy in lowering intraocular pressure (IOP), its neuroprotective effects, and the underlying molecular mechanisms.
Core Mechanism of Action: Targeting the Trabecular Meshwork
Ripasudil's principal therapeutic action is the targeted inhibition of ROCK1 and ROCK2 isoforms, which are highly expressed in the trabecular meshwork (TM) and Schlemm's canal (SC) endothelial cells.[1][2] This inhibition initiates a cascade of cellular events that collectively reduce aqueous outflow resistance.
By inhibiting ROCK, Ripasudil prevents the phosphorylation of downstream targets like myosin light chain, leading to the depolymerization of F-actin stress fibers and a reduction in focal adhesions in TM cells.[1][3] This results in cytoskeletal relaxation, changes in cell morphology (retraction and rounding), and an expansion of the intercellular spaces within the TM.[4] These structural changes facilitate the drainage of aqueous humor through the conventional outflow pathway.[5][6] Furthermore, Ripasudil increases the permeability of the SC endothelial cell layer by disrupting tight junction proteins, further enhancing outflow.[2][7]
dot digraph "Ripasudil_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes Ripasudil [label="Ripasudil", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="Inhibits\nRho Kinase (ROCK)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Trabecular Meshwork Pathway MLC_Phos [label="Decreased Myosin Light\nChain Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Actin [label="Actin Stress Fiber\nDepolymerization", fillcolor="#FBBC05", fontcolor="#202124"]; TM_Relax [label="Trabecular Meshwork (TM)\nCell Relaxation & Shape Change", fillcolor="#FBBC05", fontcolor="#202124"];
// Schlemm's Canal Pathway TJ_Disrupt [label="Disruption of Tight\nJunctions (e.g., ZO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SCE_Perm [label="Increased Schlemm's Canal\nEndothelial Cell Permeability", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Common Pathway Outflow [label="Increased Conventional\nAqueous Humor Outflow", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; IOP [label="Reduced Intraocular\nPressure (IOP)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Ripasudil -> ROCK; ROCK -> MLC_Phos [headport="w"]; ROCK -> TJ_Disrupt [headport="w"];
MLC_Phos -> Actin; Actin -> TM_Relax; TM_Relax -> Outflow [minlen=2];
TJ_Disrupt -> SCE_Perm; SCE_Perm -> Outflow [minlen=2];
Outflow -> IOP; } caption: "Mechanism of Action of Ripasudil on the Conventional Outflow Pathway."
Efficacy in Animal Models of Glaucoma
Ripasudil has demonstrated significant IOP-lowering efficacy across multiple preclinical models, including rabbits, monkeys, and various mouse models of glaucoma.
Quantitative Efficacy Data
The IOP-lowering effect and cellular functional recovery observed in key preclinical studies are summarized below.
Table 1: Intraocular Pressure (IOP) Reduction in Animal Models
| Animal Model | Ripasudil Concentration | Key Finding | Reference |
| Rabbits & Monkeys | 0.4% | Significant IOP lowering, comparable to existing glaucoma agents. Increased outflow facility. | [5] |
| Mice (Microbead-induced Glaucoma) | 2% | 41% reduction from baseline IOP at 4 hours post-administration in non-glaucomatous eyes. | [8] |
| Porcine (Ex Vivo Pigmentary Glaucoma) | 10 µM (K-115) | Normalized hypertensive IOP from 20.3 ± 1.2 mmHg to 8.9 ± 1.7 mmHg. | [9] |
| Normal Tension Glaucoma Mice (EAAC1 KO) | 0.4% and 2% | Slight but statistically significant IOP reduction compared to control. | [10] |
Table 2: Cellular and Functional Effects in a Porcine Pigmentary Glaucoma Model
| Parameter | Pigment Control Group | Pigment + Ripasudil Group | P-value | Reference |
| TM Cells with Stress Fibers | 32.8 ± 2.9% | 11.6 ± 3.3% | < 0.001 | [9][11] |
| Phagocytosis by TM Cells | 25.7 ± 2.1% | 33.4 ± 0.8% | < 0.01 | [9][12] |
| TM Cell Migration (cells/field at 12h) | 19.1 ± 4.6 | 42.5 ± 1.6 | < 0.001 | [9] |
Neuroprotective Effects Beyond IOP Reduction
A significant finding from preclinical research is Ripasudil's ability to confer neuroprotection to retinal ganglion cells (RGCs) through mechanisms independent of IOP lowering.[10][13]
In a mouse model of normal tension glaucoma (EAAC1 knockout mice), topical Ripasudil administration ameliorated retinal degeneration and preserved visual function.[10][14][15] This neuroprotective effect is attributed to the strong suppression of phosphorylated p38 mitogen-activated protein kinase (MAPK), a key component of cell-death signaling pathways activated by stressors like oxidative stress.[10][13][16] Studies have also shown that Ripasudil can protect RGCs by exerting an antioxidative effect, suppressing oxidative stress-induced damage.[17][18] Furthermore, ROCK inhibitors may improve blood flow to the optic nerve, providing an additional layer of neuroprotection.[4]
dot digraph "Ripasudil_Neuroprotection_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes Ripasudil [label="Ripasudil", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];
// Pathways p38 [label="Suppresses p38 MAPK\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Suppresses\nOxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; BloodFlow [label="Increases Optic Nerve\nHead Blood Flow", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediate Steps CellDeath [label="Inhibition of Cell-Death\nSignaling Pathways", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidative\nMechanism", fillcolor="#F1F3F4", fontcolor="#202124"];
// Outcome Neuroprotection [label="Retinal Ganglion Cell (RGC)\nNeuroprotection & Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];
// Edges Ripasudil -> {p38, OxidativeStress, BloodFlow} [dir=both, arrowhead=normal, arrowtail=none]; p38 -> CellDeath; OxidativeStress -> Antioxidant;
CellDeath -> Neuroprotection; Antioxidant -> Neuroprotection; BloodFlow -> Neuroprotection; } caption: "IOP-Independent Neuroprotective Pathways of Ripasudil."
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in Ripasudil research.
Normal Tension Glaucoma (NTG) Mouse Model
-
Animal Model: Excitatory amino acid carrier 1 (EAAC1) knockout mice, which exhibit features of NTG.[10][13]
-
Drug Administration: Daily topical administration of 5 μL of 0.4% or 2% Ripasudil (or PBS vehicle control) from 5 to 12 weeks of age.[10][13]
-
IOP Measurement: IOP was measured in anesthetized mice using a rebound tonometer (TonoLab).[10]
-
Outcome Analysis: Retinal morphology and function were assessed non-invasively using optical coherence tomography (OCT) and multifocal electroretinograms (mfERG) at 5, 8, and 12 weeks. Post-mortem analyses at 8 weeks included retrograde labeling of RGCs and immunohistochemistry for phosphorylated p38 MAPK in the retina.[10][13][15]
Ex Vivo Porcine Pigmentary Glaucoma Model
-
Model System: Ex vivo perfused porcine eyes and in vitro primary porcine TM cells.[9][19]
-
Induction of Glaucoma Phenotype: TM cells and perfused eyes were subjected to pigment dispersion to mimic pigmentary glaucoma.[9][11]
-
Treatment: The pigment-treated group was subsequently administered K-115 (Ripasudil).[9]
-
Outcome Analysis:
-
In Vitro: Cytoskeletal changes were assessed by F-actin labeling. Phagocytic capacity was evaluated by flow cytometry using fluorescent microspheres. Cell migration was quantified with a wound-healing assay.[9][11]
-
Ex Vivo: IOP was monitored continuously to assess the effect on pigment-induced ocular hypertension.[9]
-
Rabbit and Monkey IOP Studies
-
Animal Models: Male albino rabbits and cynomolgus monkeys.[5][20]
-
Drug Administration: Topical instillation of Ripasudil (typically 50 μL for rabbits, 20 μL for monkeys), often in combination with other glaucoma agents like timolol or latanoprost, with a 5-minute interval between drops.[5]
-
IOP Measurement: IOP was measured at baseline and at various time points post-instillation using pneumotonometers.[5]
-
Aqueous Humor Dynamics: In some studies, outflow facility, uveoscleral outflow, and aqueous flow rate were measured to delineate the mechanism of IOP reduction.[5]
Conclusion
Preclinical studies in diverse and relevant animal models have robustly established the efficacy and multifaceted mechanisms of Ripasudil. Its primary action as a ROCK inhibitor effectively lowers IOP by increasing conventional aqueous humor outflow through direct effects on the trabecular meshwork and Schlemm's canal. Critically, Ripasudil also demonstrates significant IOP-independent neuroprotective properties, primarily by inhibiting the p38 MAPK cell-death pathway and reducing oxidative stress. These findings provide a strong scientific foundation for its clinical use in managing glaucoma, offering a unique therapeutic approach that addresses both ocular hypertension and retinal ganglion cell survival.
References
- 1. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 0.4% ripasudil hydrochloride hydrate on morphological changes in rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. tvst.arvojournals.org [tvst.arvojournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Topical Ripasudil Suppresses Retinal Ganglion Cell Death in a Mouse Model of Normal Tension Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical Ripasudil Suppresses Retinal Ganglion Cell Death in a Mouse Model of Normal Tension Glaucoma. | Semantic Scholar [semanticscholar.org]
- 15. core.ac.uk [core.ac.uk]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism | springermedizin.de [springermedizin.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ripasudil in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ripasudil, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, is a valuable tool for in vitro research, particularly in ophthalmology and cell biology.[1][2] By targeting the ROCK signaling pathway, Ripasudil influences a variety of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[3][4] These application notes provide detailed protocols for the preparation and use of Ripasudil in cell culture experiments, along with a summary of its effects on various cell types.
Mechanism of Action
Ripasudil is a highly selective inhibitor of ROCK1 and ROCK2, with IC50 values of 0.051 µM and 0.019 µM, respectively.[1][5][6] The Rho/ROCK pathway plays a crucial role in regulating the actin cytoskeleton. Inhibition of ROCK by Ripasudil leads to the dephosphorylation of myosin light chain (MLC), resulting in reduced actomyosin contractility. This modulation of the cytoskeleton underlies many of Ripasudil's observed cellular effects.[4]
Signaling Pathway
References
Optimal Concentration of Ripasudil for Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in various primary cell culture applications. The protocols and data presented herein are intended to assist researchers in ophthalmology, cell biology, and drug development in harnessing the therapeutic potential of Ripasudil.
Introduction
Ripasudil (also known as K-115) is a potent and selective inhibitor of ROCK1 and ROCK2, kinases that play a crucial role in regulating the actin cytoskeleton.[1][2] By inhibiting the Rho/ROCK signaling pathway, Ripasudil influences a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3][4] These effects make it a valuable tool for research and a promising therapeutic agent, particularly in ophthalmology for conditions such as glaucoma and corneal endothelial dysfunction.[5][6] The optimal concentration of Ripasudil is critical for achieving desired cellular responses while minimizing potential cytotoxicity. This document outlines effective concentrations and provides detailed protocols for its use in primary cell cultures of human corneal endothelial cells (HCECs), trabecular meshwork (TM) cells, and retinal ganglion cells (RGCs).
Mechanism of Action: The Rho/ROCK Signaling Pathway
Ripasudil exerts its effects by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. The Rho/ROCK pathway is a central regulator of cell shape and motility. When activated, ROCK phosphorylates several substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions.[7][8][9] Ripasudil's inhibition of ROCK disrupts this cascade, resulting in the depolymerization of actin stress fibers, relaxation of the cell cytoskeleton, and modulation of cell adhesion and proliferation.[2][3]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Ripasudil.
Quantitative Data Summary
The optimal concentration of Ripasudil varies depending on the primary cell type and the desired biological effect. The following table summarizes effective concentrations from published studies.
| Primary Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| Human Corneal Endothelial Cells (HCECs) | 0.3 - 30 µM | 48 hours | Significantly enhanced BrdU incorporation (proliferation). | [10] |
| 10 µM | 24 hours | No reduction in metabolic function; protective effect against induced apoptosis. | [11][12] | |
| 10 µM | Not Specified | Comparable cellular adherence to Y-27632. | [6] | |
| Monkey Trabecular Meshwork (TM) Cells | 1 - 10 µmol/L | 30 - 60 minutes | Induced retraction, rounding of cell bodies, and disruption of actin bundles. | [13][14] |
| Monkey Schlemm's Canal Endothelial (SCE) Cells | 1, 5, 25 µmol/L | 30 - 60 minutes | Decreased transendothelial electrical resistance (TEER). | [13][14] |
| Primary Rat Retinal Ganglion Cells (RGCs) | 10 - 100 µM | 24 hours (in antioxidant-free medium) | Significantly inhibited oxidative stress-induced cell reduction; suppressed calpain activity. | [15][16][17][18] |
| 100 µM | Not Specified | Significantly inhibited the reduction in RGCs caused by NMDA in vivo. | [15][18] |
Experimental Protocols
The following are detailed protocols for the use of Ripasudil in primary cell culture, based on methodologies cited in the literature.
Primary Human Corneal Endothelial Cell (HCEC) Culture and Proliferation Assay
Objective: To assess the effect of Ripasudil on the proliferation of primary HCECs.
Materials:
-
Primary Human Corneal Endothelial Cells
-
Corneal endothelial cell growth medium (e.g., Human Endothelial-SFM with supplements)
-
Ripasudil hydrochloride hydrate (K-115)
-
96-well culture plates
-
BrdU Cell Proliferation Assay Kit
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Ripasudil Treatment:
-
Prepare a stock solution of Ripasudil in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations ranging from 0.3 µM to 100 µM in the culture medium.[10]
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of Ripasudil. Include a vehicle control.
-
Incubate the plate for 48 hours.[10]
-
-
BrdU Proliferation Assay:
-
Following the 48-hour treatment, perform a BrdU incorporation assay according to the manufacturer's instructions.
-
Briefly, this involves incubating the cells with BrdU for a specified period, followed by fixation, permeabilization, and detection of incorporated BrdU using an anti-BrdU antibody conjugated to a reporter enzyme.
-
Measure the absorbance using a microplate reader to quantify cell proliferation.
-
Caption: Experimental workflow for HCEC proliferation assay with Ripasudil.
Primary Trabecular Meshwork (TM) Cell Culture and Morphological Analysis
Objective: To observe the morphological changes in primary TM cells induced by Ripasudil.
Materials:
-
Primary Trabecular Meshwork Cells (e.g., from monkey or human donor eyes)
-
TM cell culture medium (e.g., DMEM with 10% FBS)
-
Ripasudil hydrochloride hydrate (K-115)
-
Culture dishes or plates
-
Phase-contrast microscope
-
Phalloidin stain for F-actin
-
DAPI stain for nuclei
-
Fluorescence microscope
Protocol:
-
Cell Culture:
-
Ripasudil Treatment:
-
Prepare Ripasudil solutions in culture medium at concentrations of 1 µmol/L and 10 µmol/L.[13]
-
Treat the semi-confluent TM cells with the Ripasudil-containing medium.
-
Observe the cells under a phase-contrast microscope at various time points (e.g., 30 and 60 minutes) to monitor for morphological changes such as cell retraction and rounding.[13]
-
-
Actin Cytoskeleton Staining:
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Stain the F-actin filaments with a fluorescently labeled phalloidin conjugate.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope to observe changes in the actin cytoskeleton.
-
Primary Retinal Ganglion Cell (RGC) Culture and Neuroprotection Assay
Objective: To evaluate the neuroprotective effect of Ripasudil on primary RGCs under oxidative stress.
Materials:
-
Primary Rat Retinal Ganglion Cells
-
RGC culture medium
-
Antioxidant-free RGC culture medium
-
Ripasudil hydrochloride hydrate (K-115)
-
Culture plates coated with poly-D-lysine and laminin
-
Calcein-AM for cell viability assessment
-
Fluorescence microscope
Protocol:
-
RGC Isolation and Culture:
-
Induction of Oxidative Stress and Ripasudil Treatment:
-
After 72 hours, replace the culture medium with antioxidant-free medium to induce oxidative stress.
-
Simultaneously, treat the cells with Ripasudil at concentrations ranging from 0.1 µM to 100 µM.[15][16] Include a control group with antioxidant-free medium only.
-
Incubate for an additional 24 hours.[16]
-
-
Cell Viability Assessment:
-
After the 24-hour treatment period, incubate the cells with Calcein-AM, a fluorescent dye that stains live cells.
-
Count the number of viable (green fluorescent) RGCs in multiple fields of view using a fluorescence microscope.
-
Compare the number of surviving RGCs in the Ripasudil-treated groups to the oxidative stress control group to determine the neuroprotective effect.[15]
-
Conclusion
Ripasudil is a valuable research tool for modulating the Rho/ROCK signaling pathway in primary cell cultures. The optimal concentration is cell-type specific and dependent on the desired outcome. For promoting proliferation of HCECs, a concentration range of 0.3-30 µM appears effective. For inducing morphological changes in TM cells, 1-10 µmol/L is recommended. For neuroprotection of RGCs, concentrations of 10-100 µM have shown significant efficacy. The provided protocols offer a starting point for researchers to investigate the effects of Ripasudil in their specific primary cell culture models. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific application and cell type.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [iro.uiowa.edu]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism | springermedizin.de [springermedizin.de]
- 16. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Topical Administration of Ripasudil in Mice: Application Notes for Ocular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ripasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, is a promising therapeutic agent in ophthalmic research.[1] Its primary mechanism of action involves the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in various cellular functions including cell adhesion, migration, proliferation, and apoptosis.[2][3] This document provides a comprehensive protocol for the topical administration of Ripasudil in mouse models, based on established experimental data. It includes detailed methodologies for different research applications, a summary of quantitative data, and a visualization of the key signaling pathway. This guide is intended to assist researchers in designing and executing studies involving topical Ripasudil application in mice for conditions such as glaucoma, optic nerve injury, and corneal wound healing.
Data Presentation
The following tables summarize the quantitative data from various studies on the topical application of Ripasudil in mice.
Table 1: Ripasudil Concentration and Dosage in Mouse Models
| Mouse Model | Ripasudil Concentration | Administration Volume | Frequency | Reference |
| Normal Tension Glaucoma (EAAC1 KO mice) | 0.4% and 2% | 5 µL | Once daily | [4][5] |
| Microbead-induced Glaucoma | 2% | 5 µL | Once daily | [6][7] |
| Corneal Epithelial Wound Healing | 0.4% | 10 µL | Every 6 hours | [8] |
| Optic Nerve Crush | Not specified in detail | Topical application | Not specified in detail | [9] |
Table 2: Observed Effects of Topical Ripasudil in Mice
| Mouse Model | Key Findings | Reference |
| Normal Tension Glaucoma | Reduced intraocular pressure (IOP), ameliorated retinal degeneration, improved visual function, and suppressed retinal ganglion cell (RGC) death.[4][5] | [4][5] |
| Microbead-induced Glaucoma | Neuroprotective effects on optic nerve astrocytes and reduced RGC loss.[6][7] | [6][7] |
| Corneal Epithelial Wound Healing | Promoted wound healing of the corneal epithelium by enhancing cell proliferation.[8][10] | [8][10] |
| Optic Nerve Crush | Suppressed RGC death and promoted optic nerve regeneration.[9] | [9] |
Experimental Protocols
Protocol for Glaucoma and Optic Nerve Injury Models
This protocol is adapted from studies on normal tension glaucoma and microbead-induced glaucoma in mice.[4][5][6][7]
Materials:
-
Ripasudil hydrochloride (commercially available as Glanatec® 0.4% ophthalmic solution or can be prepared from powder).[1]
-
Phosphate-buffered saline (PBS) or Balanced Salt Solution (BSS) as a vehicle control.[4][7]
-
Micropipette and sterile tips.
-
Mouse strain appropriate for the disease model (e.g., EAAC1 knockout mice for normal tension glaucoma, CD1 or C57BL/6 for microbead injection).[4][6][7]
Procedure:
-
Preparation of Ripasudil Solution:
-
For a 2% solution, dissolve Ripasudil hydrochloride powder in sterile PBS or BSS. Ensure the pH is adjusted to approximately 7.3 to prevent corneal damage.[7]
-
The 0.4% solution is commercially available.
-
-
Animal Handling:
-
Gently restrain the mouse to allow access to the eye. Anesthesia may be used if necessary, but ensure it does not interfere with the experimental outcomes.
-
-
Topical Administration:
-
Monitoring and Analysis:
-
Monitor intraocular pressure (IOP) using a tonometer at baseline and at specified time points after administration.[4][7]
-
Assess retinal structure and function using methods such as optical coherence tomography (OCT) and electroretinography (ERG).[4][5]
-
Perform histological analysis of retinal ganglion cell (RGC) survival and optic nerve integrity at the end of the study.[4][5]
-
Protocol for Corneal Epithelial Wound Healing Model
This protocol is based on studies investigating the effect of Ripasudil on corneal epithelial repair.[8][10][11]
Materials:
-
Ripasudil hydrochloride (0.4% ophthalmic solution).
-
Phosphate-buffered saline (PBS) as a vehicle control.
-
Surgical blade or corneal epithelial debridement tool.
-
Fluorescein dye.
-
Imaging system to capture corneal images.
Procedure:
-
Creation of Corneal Epithelial Defect:
-
Topical Administration:
-
Wound Healing Assessment:
-
At designated time points (e.g., 6, 12, 24 hours), stain the cornea with fluorescein dye to visualize the epithelial defect.
-
Capture images of the cornea and measure the area of the remaining defect using image analysis software (e.g., ImageJ).[11]
-
Calculate the rate of wound healing as the percentage reduction in the defect area over time.
-
-
Cell Proliferation Analysis (Optional):
-
In a subset of animals, assess cell proliferation in the healing corneal epithelium using methods like BrdU incorporation and immunostaining for proliferation markers (e.g., Ki67).[12]
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway affected by Ripasudil and a general experimental workflow for its topical administration in mice.
Caption: Ripasudil inhibits ROCK, blocking downstream signaling that promotes cell death and inhibits axon regeneration.
Caption: A generalized workflow for in vivo studies of topical Ripasudil in mouse models of ocular disease.
Conclusion
This document provides a standardized protocol and relevant data for the topical administration of Ripasudil in mouse models of ocular diseases. By offering detailed methodologies and summarizing key findings, it aims to facilitate the design of robust and reproducible preclinical studies. The visualization of the underlying signaling pathway and the experimental workflow further aids in the conceptual understanding and practical implementation of these research protocols. Adherence to these guidelines will help ensure consistency and comparability of results across different studies, ultimately accelerating the translation of Ripasudil's therapeutic potential from the laboratory to clinical applications.
References
- 1. Ripasudil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Topical Ripasudil Suppresses Retinal Ganglion Cell Death in a Mouse Model of Normal Tension Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Topical ripasudil stimulates neuroprotection and axon regeneration in adult mice following optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Ripasudil Hydrochloride on Epithelial Repair in a Mouse Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes & Protocols: Utilizing Ripasudil in Combination with Prostaglandin Analogs for Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, clinical efficacy, and experimental protocols for studying the combination of Ripasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and prostaglandin (PG) analogs in the context of glaucoma and ocular hypertension (OHT) research.
Introduction: The Rationale for Combination Therapy
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is the primary modifiable risk factor, and its reduction is the mainstay of treatment.[1] Pharmacological intervention targets the dynamics of aqueous humor, the fluid that maintains eye pressure.
-
Ripasudil (A ROCK Inhibitor): This agent lowers IOP by increasing the outflow of aqueous humor through the conventional (trabecular) pathway.[2][3] It acts directly on the trabecular meshwork and Schlemm's canal, inducing cytoskeletal changes that reduce resistance to fluid flow.[4][5]
-
Prostaglandin Analogs (e.g., Latanoprost, Travoprost): These are often first-line treatments that primarily enhance aqueous humor outflow through the uveoscleral pathway, a secondary route.[6][7][8]
The distinct mechanisms of action of Ripasudil and prostaglandin analogs provide a strong basis for combination therapy. By targeting both the conventional and uveoscleral outflow pathways simultaneously, this approach can achieve a more significant IOP reduction than monotherapy alone, which is crucial for patients with inadequately controlled glaucoma.[4][5]
Mechanism of Action & Signaling Pathways
The synergistic effect of combining Ripasudil and prostaglandin analogs stems from their complementary actions on the two primary aqueous humor outflow pathways.
2.1 Ripasudil and the Conventional Outflow Pathway Ripasudil is a highly selective inhibitor of ROCK-1 and ROCK-2.[4] In the trabecular meshwork, the Rho/ROCK signaling pathway is crucial for regulating cell contractility and actin cytoskeleton organization. ROCK activation leads to increased actin stress fibers and cell contraction, which increases the resistance to aqueous outflow. Ripasudil inhibits this cascade, leading to the depolymerization of actin, relaxation of trabecular meshwork cells, and increased permeability of Schlemm's canal, thereby enhancing conventional outflow.[3][4][5]
2.2 Prostaglandin Analogs and the Uveoscleral Outflow Pathway Prostaglandin F2α analogs like latanoprost bind to FP receptors in the ciliary muscle. This activation is believed to upregulate the expression of matrix metalloproteinases (MMPs).[6] MMPs remodel the extracellular matrix within the ciliary muscle and sclera, widening the connective tissue-filled spaces.[7] This remodeling reduces hydraulic resistance and facilitates the drainage of aqueous humor through the uveoscleral pathway.[6][9]
2.3 Logical Relationship of Dual-Target Therapy The combination of Ripasudil and a prostaglandin analog creates a dual-pronged attack on elevated IOP by enhancing both major outflow pathways. This comprehensive approach is particularly effective as the mechanisms are independent and complementary.
References
- 1. Short-term safety and efficacy of ripasudil as “add-on therapy” in glaucoma patients on maximum tolerable glaucoma medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ripasudil - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do Antiglaucoma Prostaglandin Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
Application Notes and Protocols for Ripasudil in Organotypic Retinal Explant Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ripasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in organotypic retinal explant cultures. This ex vivo model serves as a valuable platform for investigating the neuroprotective and cellular effects of Ripasudil on retinal tissue, bridging the gap between in vitro cell culture and in vivo animal models.
Introduction
Organotypic retinal explant cultures maintain the complex, laminated structure of the retina outside of a living organism, offering a unique system to study cellular interactions and responses to pharmacological agents under controlled conditions.[1][2] Ripasudil, a potent ROCK inhibitor, has demonstrated neuroprotective effects on retinal ganglion cells (RGCs) and has the potential to mitigate retinal damage in various disease models.[3][4] By applying Ripasudil to retinal explants, researchers can elucidate its mechanisms of action and evaluate its therapeutic potential for retinopathies.
Quantitative Data Summary
The following table summarizes the neuroprotective effect of Ripasudil on primary rat retinal ganglion cells (RGCs) under oxidative stress, providing a basis for dose-response studies in organotypic retinal explant cultures.
| Treatment Group | Mean Live RGC Count (± SD) | Statistical Significance vs. Oxidative Stress |
| Normal Culture (Control) | 236.0 ± 21.6 | P < 0.01 |
| Oxidative Stress (OS) | 155.0 ± 13.2 | - |
| OS + 0.1 µM Ripasudil | 155.9 ± 17.1 | Not Significant |
| OS + 1 µM Ripasudil | 158.9 ± 12.0 | Not Significant |
| OS + 10 µM Ripasudil | 184.8 ± 26.9 | P < 0.05 |
| OS + 100 µM Ripasudil | 201.1 ± 24.8 | P < 0.01 |
Data extracted from a study on primary rat RGC cultures under oxidative stress conditions.[3][5][6][7]
Signaling Pathways
Ripasudil primarily acts by inhibiting the ROCK signaling pathway, which is implicated in various cellular processes relevant to retinal health and disease.
Caption: Ripasudil's mechanism of action in retinal cells.
Experimental Protocols
Preparation of Organotypic Retinal Explant Cultures
This protocol is adapted from established methods for adult rodent retinal explant cultures.[1][8][9]
Materials:
-
Adult mice or rats
-
Dissection microscope
-
Sterile dissection tools
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Culture medium: Neurobasal-A medium supplemented with 2% B27 supplement, 1% N2 supplement, 1 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Millicell organotypic inserts (0.4 µm pore size)
-
6-well culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Enucleate the eyes and place them in ice-cold HBSS.
-
Under a dissection microscope, make an incision at the limbus and remove the cornea and lens.
-
Carefully peel the retina away from the retinal pigment epithelium (RPE) and sclera.
-
Transfer the isolated retina to a fresh dish with culture medium.
-
Cut the retina into four to six smaller pieces (explants).
-
Place a Millicell insert into each well of a 6-well plate containing 1-1.2 mL of pre-warmed culture medium.[10]
-
Gently place one retinal explant, photoreceptor side down, onto the surface of each Millicell insert.[1]
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.
Application of Ripasudil to Retinal Explants
Materials:
-
Ripasudil stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed culture medium (as described in 4.1)
Procedure:
-
Prepare working solutions of Ripasudil by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10, and 100 µM).[3][5]
-
On the day of medium change, replace the old medium with the freshly prepared Ripasudil-containing medium or control medium (with the same concentration of DMSO as the highest Ripasudil concentration).
-
Continue to change the medium with the respective treatments every 2-3 days for the duration of the experiment (e.g., 7-14 days).[8]
-
At the end of the treatment period, harvest the retinal explants for analysis.
Analysis of Retinal Explants
Fixation and Sectioning:
-
Fix the retinal explants in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.[8]
-
Cryoprotect the fixed tissue by incubating in a graded series of sucrose solutions (e.g., 15% and 30%).
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut cryosections (e.g., 10-14 µm thick) for immunohistochemical analysis.
Immunohistochemistry:
-
Stain retinal sections with antibodies against specific cell markers (e.g., Brn3a for RGCs, Rhodopsin for rod photoreceptors, GFAP for glial cells) to assess cell survival and morphology.
-
Use fluorescent secondary antibodies for visualization and acquire images using a fluorescence or confocal microscope.
Cell Viability and Apoptosis Assays:
-
TUNEL Assay: To detect apoptotic cells within the retinal layers.
-
Propidium Iodide (PI) Staining: To identify dead cells.
-
Live/Dead Cell Viability Assays: Commercially available kits can be used to quantify live and dead cells.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of Ripasudil in organotypic retinal explant cultures.
Caption: Workflow for Ripasudil application in retinal explants.
References
- 1. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular Penetration and Pharmacokinetics of Ripasudil Following Topical Administration to Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Organotypic Culture of Adult Vascularized Porcine Retina Explants In Vitro on Nanotube Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical ripasudil stimulates neuroprotection and axon regeneration in adult mice following optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Visualizing Actin Filament Disruption in Response to Ripasudil Treatment
Application Notes and Protocols for Ripasudil in Rabbit Corneal Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in rabbit models of corneal wound healing. The following sections detail methodologies for both corneal endothelial and epithelial wound healing studies, summarize key quantitative data, and visualize the underlying signaling pathways and experimental workflows.
Introduction
Ripasudil has demonstrated significant potential in promoting the healing of the cornea.[1] By inhibiting ROCK, Ripasudil influences the actin cytoskeleton, which in turn modulates crucial cellular processes such as proliferation, migration, and adhesion—all vital for effective wound repair in both the corneal endothelium and epithelium.[1][2] Rabbit models are frequently employed in ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes.
I. Experimental Protocols
A. Rabbit Corneal Endothelial Wound Healing Model
This model is designed to assess the efficacy of Ripasudil in promoting the regeneration of the corneal endothelium.
1. Animal Model:
-
Species: New Zealand white rabbits or Dutch pigmented rabbits.[3]
-
Health Status: Healthy, adult males.[4]
-
Housing: Housed in a temperature and humidity-controlled environment.[3]
-
Ethics: All animal experiments should be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by an Institutional Animal Care and Use Committee.[5]
2. Creation of Corneal Endothelial Wounds:
Two primary methods are utilized:
-
Mechanical Scraping:
-
Transcorneal Freezing:
-
Anesthetize the rabbit.
-
Apply a liquid nitrogen-cooled probe to the central cornea for a specified duration to create a circular wound of a predefined diameter (e.g., 7 mm).[5]
-
3. Ripasudil Administration:
-
Formulation: 0.4% or 0.8% Ripasudil ophthalmic solution.[5]
-
Dosage and Frequency:
-
Control Group: The contralateral eye can be treated with a vehicle as a control.[5][7]
-
Duration: Treatment duration can range from 48 hours to 2 weeks, depending on the study's endpoints.[5][7]
4. Evaluation of Wound Healing:
-
Clinical Assessment:
-
Histological and Immunohistochemical Analysis:
-
Alizarin Red Staining: To visualize the wound area of the corneal endothelium.[5]
-
Phalloidin Staining: To examine the actin cytoskeleton.[8]
-
Immunostaining for Ki67: To assess cell proliferation.[5]
-
Immunostaining for N-cadherin and Na+/K+-ATPase: To evaluate the functional recovery of the regenerated endothelium.[9]
-
B. Rabbit Corneal Epithelial Wound Healing Model (Adapted Protocol)
While specific rabbit models for Ripasudil in epithelial healing are less detailed in the literature, the following protocol can be adapted from general corneal epithelial wound healing models and endothelial studies.
1. Animal Model:
-
Utilize the same rabbit specifications as in the endothelial model.
2. Creation of Corneal Epithelial Defect:
-
Anesthetize the rabbit.
-
Create a circular epithelial defect (e.g., 2.0 mm diameter) in the central cornea using a surgical blade or a mechanical debridement tool.
3. Ripasudil Administration:
-
Formulation: 0.4% Ripasudil ophthalmic solution.
-
Dosage and Frequency: Administer every 6 hours.
-
Control Group: The contralateral eye can be treated with a vehicle (e.g., PBS) as a control.
-
Duration: Typically 24-48 hours, as epithelial wounds heal relatively quickly.
4. Evaluation of Wound Healing:
-
Clinical Assessment:
-
Fluorescein Staining: To measure the remaining epithelial defect area at various time points (e.g., 6, 12, 24 hours). The wound healing rate can be quantified using imaging software.
-
-
Histological and Immunohistochemical Analysis:
-
Immunostaining for Ki67: To evaluate proliferation in the limbal and peripheral epithelium.
-
Immunostaining for cell-cell adhesion molecules (e.g., E-cadherin): To assess the integrity of the newly formed epithelial sheet.
-
II. Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on Ripasudil in rabbit corneal wound healing models.
| Parameter | Ripasudil Concentration | Administration Frequency | Time Point | Result (Ripasudil) | Result (Control) | Citation |
| Corneal Endothelial Wound Healing | ||||||
| Ki67-Positive Cells (Mechanical Scraping) | 0.4% | 3 times daily | 48 hours | 91.5 ± 2.0% | 52.6 ± 1.3% | [5][9] |
| Central Corneal Thickness (Mechanical Scraping) | 0.4% | 3 times daily | 48 hours | 392.8 ± 12.6 µm | 1200 µm | [5][7] |
| Ki67-Positive Cells (Transcorneal Freezing - Leading Edge) | 0.4% | 4 times daily | 48 hours | 84.4 ± 2.5% | 72.8 ± 4.3% | [5] |
| Ki67-Positive Cells (Transcorneal Freezing - Leading Edge) | 0.8% | 2 times daily | 48 hours | 90.5 ± 1.7% | 72.8 ± 4.3% | [5] |
| Ki67-Positive Cells (Transcorneal Freezing - Peripheral Area) | 0.4% | 4 times daily | 48 hours | 40.4 ± 2.7% | 33.5 ± 3.7% | [5] |
| Ki67-Positive Cells (Transcorneal Freezing - Peripheral Area) | 0.8% | 2 times daily | 48 hours | 47.1 ± 3.1% | 33.5 ± 3.7% | [5] |
| Corneal Transparency (Mechanical Scraping) | 0.4% | 3 times daily | 2 weeks | 5 out of 6 corneas transparent | 0 out of 6 corneas transparent | [5] |
III. Visualizations: Signaling Pathways and Workflows
A. Rho/ROCK Signaling Pathway in Corneal Wound Healing
The diagram below illustrates the mechanism by which Ripasudil, as a ROCK inhibitor, influences cellular processes involved in corneal wound healing.
B. Experimental Workflow for Rabbit Corneal Endothelial Wound Healing
The following diagram outlines the key steps in a typical preclinical study evaluating Ripasudil in a rabbit model of corneal endothelial injury.
Conclusion
The available data strongly support the pro-healing effects of Ripasudil in rabbit models of corneal endothelial wounds, primarily through the stimulation of cell proliferation.[5][9] The provided protocols offer a foundation for researchers to design and execute studies to further investigate the therapeutic potential of Ripasudil for various corneal injuries. While protocols for epithelial wound healing are adapted, they provide a solid starting point for future investigations in this area. These application notes should serve as a valuable resource for the scientific community engaged in ophthalmic drug development.
References
- 1. The Protective Effect of Rho-Associated Kinase Inhibitor Eye Drops (Ripasudil) on Corneal Endothelial Cells After Cataract Surgery: A Prospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho kinases regulate corneal epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular Penetration and Pharmacokinetics of Ripasudil Following Topical Administration to Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) on Corneal Endothelial Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corneal Endothelial Cell Migration and Proliferation Enhanced by Rho Kinase (ROCK) Inhibitors in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ripasudil solubility and stability in different solvents
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of Ripasudil. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Ripasudil?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Ripasudil hydrochloride hydrate is soluble in DMSO at approximately 30 mg/mL.[1] For experiments requiring an organic solvent-free solution, Ripasudil can be dissolved directly in aqueous buffers, such as PBS (pH 7.2), although at a lower concentration of approximately 0.5 mg/mL.[1]
Q2: How should I store Ripasudil?
A2: Ripasudil hydrochloride hydrate as a crystalline solid is stable for at least four years when stored at -20°C.[1] It is recommended to store it in a tightly sealed container.
Q3: What is the stability of Ripasudil in aqueous solutions?
A3: Aqueous solutions of Ripasudil are not recommended for storage for more than one day.[1] For optimal results, it is best to prepare fresh aqueous solutions for each experiment.
Q4: Can I prepare a stock solution of Ripasudil in water?
A4: Yes, Ripasudil hydrochloride hydrate is soluble in water.[2] However, for higher concentration stock solutions, DMSO is more suitable.
Q5: What are the known degradation pathways for Ripasudil?
A5: While specific degradation pathways are not extensively detailed in publicly available literature, forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products. A stability-indicating HPLC method is crucial for separating these degradants from the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Ripasudil in aqueous buffer. | The concentration of Ripasudil exceeds its solubility limit in the specific buffer and conditions (pH, temperature). | - Ensure the final concentration of Ripasudil in the aqueous buffer is at or below its solubility limit (approx. 0.5 mg/mL in PBS, pH 7.2).- If a higher concentration is needed, consider using a co-solvent system, but be mindful of the potential effects of the co-solvent on your experimental system.- When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation. |
| Inconsistent results in biological assays. | Degradation of Ripasudil in aqueous solution. | - Prepare fresh aqueous solutions of Ripasudil for each experiment. Do not store aqueous solutions for more than one day.[1]- Protect aqueous solutions from light and extreme temperatures. |
| Difficulty dissolving Ripasudil solid. | The solvent being used is not optimal for the desired concentration. | - For high concentrations, use DMSO.[1]- For aqueous solutions, gentle warming and vortexing can aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Unexpected peaks in HPLC analysis. | Presence of impurities or degradation products. | - Use a validated stability-indicating HPLC method to ensure separation of Ripasudil from any potential impurities or degradants.- Perform forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method. |
Quantitative Data Summary
Ripasudil Solubility Data
| Solvent | Solubility (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | Slightly soluble | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.5 mg/mL | [1] |
| Water | Sparingly soluble | [2] |
| Methanol | Slightly soluble | [2] |
Ripasudil Stability Data
| Form | Storage Condition | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Determination of Ripasudil Solubility using the Shake-Flask Method
This protocol describes a representative method for determining the equilibrium solubility of Ripasudil in a given solvent.
Materials:
-
Ripasudil hydrochloride hydrate
-
Solvent of interest (e.g., PBS pH 7.2)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a validated analytical method for Ripasudil quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of Ripasudil hydrochloride hydrate to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of Ripasudil.
-
The determined concentration represents the equilibrium solubility of Ripasudil in the tested solvent under the specified conditions.
Protocol 2: Stability-Indicating HPLC Method for Ripasudil
This protocol outlines a representative stability-indicating reversed-phase HPLC method for the analysis of Ripasudil and its potential degradation products. This method is based on published literature and may require optimization for specific applications.
Chromatographic Conditions:
-
Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Gradient elution with 10 mmol monopotassium phosphate buffer (pH 3.0) and methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare sample solutions of Ripasudil in a suitable diluent (e.g., mobile phase) at a known concentration.
Forced Degradation Study:
To assess the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration for HPLC analysis. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent Ripasudil peak and from each other.
Visualizations
Ripasudil Mechanism of Action: ROCK Signaling Pathway
Caption: Ripasudil inhibits ROCK, preventing cell contraction.
Experimental Workflow: Solubility Determination
Caption: Workflow for determining Ripasudil's solubility.
Logical Relationship: Troubleshooting Ripasudil Precipitation
References
Overcoming Ripasudil-induced conjunctival hyperemia in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Ripasudil-induced conjunctival hyperemia in animal studies.
Troubleshooting Guide: Managing Ripasudil-Induced Conjunctival Hyperemia
Issue: Significant conjunctival hyperemia is observed in animal models following topical administration of Ripasudil.
Background: Ripasudil is a potent Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor.[1][2] Its primary mechanism of action in lowering intraocular pressure (IOP) involves increasing aqueous humor outflow by relaxing the trabecular meshwork and Schlemm's canal cells.[1][2] However, this same mechanism of smooth muscle relaxation also affects the blood vessels in the conjunctiva, leading to vasodilation and subsequent hyperemia.[1][3] This is the most common adverse effect observed in both clinical and preclinical studies.[1][4]
Troubleshooting Strategy: Co-administration with an Alpha-2 Adrenergic Agonist
A promising strategy to mitigate Ripasudil-induced conjunctival hyperemia is the co-administration of an alpha-2 adrenergic agonist, such as brimonidine. Brimonidine induces vasoconstriction, which can counteract the vasodilatory effect of Ripasudil.[5]
Experimental Protocol: Evaluating the Efficacy of Brimonidine in Reducing Ripasudil-Induced Conjunctival Hyperemia in Rabbits
This protocol is a synthesized methodology based on findings from various preclinical and clinical studies.
1. Animal Model:
-
Species: New Zealand White rabbits
-
Characteristics: Male or female, 2-3 kg. Animals should be healthy and free of ocular abnormalities.
-
Housing: Housed in individual cages with a 12-hour light/dark cycle. Food and water should be provided ad libitum.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.
2. Drug Formulations:
-
Ripasudil (0.4%) ophthalmic solution
-
Brimonidine (0.1% or 0.15%) ophthalmic solution
-
Vehicle control (the formulation vehicle for Ripasudil and/or Brimonidine)
-
Fixed-dose combination of Ripasudil (0.4%) and Brimonidine (0.1%) if available.
3. Experimental Groups:
-
Group 1 (Control): Vehicle
-
Group 2 (Ripasudil only): 0.4% Ripasudil
-
Group 3 (Brimonidine only): 0.1% or 0.15% Brimonidine
-
Group 4 (Ripasudil + Brimonidine): 0.4% Ripasudil followed by 0.1% or 0.15% Brimonidine 5 minutes later.
-
Group 5 (Fixed-Dose Combination): Ripasudil/Brimonidine fixed-dose combination.
4. Experimental Procedure:
-
Baseline Assessment: Before instillation of any eye drops, assess and record the baseline level of conjunctival hyperemia for both eyes of each rabbit.
-
Drug Administration:
-
Instill a single 50 µL drop of the assigned treatment into the conjunctival sac of one eye. The contralateral eye can serve as an untreated control.
-
For Group 4, instill Ripasudil first, and then instill Brimonidine 5 minutes later.
-
-
Hyperemia Assessment:
-
Assess conjunctival hyperemia at multiple time points post-instillation: 0 (baseline), 15 min, 30 min, 1 hour, 2 hours, and 4 hours.
-
Assessment can be performed using one of the following methods:
-
Visual Grading Scale (Draize Method): Score conjunctival redness on a scale of 0 to 3 (0 = normal, 1 = slight redness, 2 = moderate redness, 3 = severe, beefy redness).
-
Photographic Assessment: Capture high-resolution digital images of the conjunctiva at each time point. Hyperemia can then be scored from the images by trained, masked observers using a standardized grading scale.
-
Quantitative Image Analysis: Utilize specialized software to quantify the percentage of red pixels in a defined area of the conjunctival image.
-
-
5. Data Analysis:
-
Compare the mean hyperemia scores or percentage of redness between the treatment groups at each time point using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
A statistically significant reduction in hyperemia in the Ripasudil + Brimonidine group compared to the Ripasudil only group would indicate a successful mitigation of the side effect.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Ripasudil-induced conjunctival hyperemia?
A1: Ripasudil is a Rho-kinase (ROCK) inhibitor. ROCK plays a crucial role in maintaining smooth muscle contraction. By inhibiting ROCK, Ripasudil causes relaxation of the smooth muscle cells in the walls of the conjunctival blood vessels. This leads to vasodilation and increased blood flow, which manifests as conjunctival hyperemia (redness).[1][3]
Q2: How long does Ripasudil-induced conjunctival hyperemia typically last in animal models?
A2: The hyperemia is generally transient. In both human and animal studies, it tends to peak within 15-30 minutes after administration and resolves within 2 to 4 hours.[3][6]
Q3: Are there any other strategies to reduce Ripasudil-induced conjunctival hyperemia besides co-administration with brimonidine?
A3: Currently, the co-administration of an alpha-2 adrenergic agonist like brimonidine is the most well-documented and effective strategy.[5] Future research may explore novel formulations of Ripasudil with reduced vasodilatory effects or the development of more targeted ROCK inhibitors.
Q4: Can the conjunctival hyperemia associated with Ripasudil be indicative of a more severe ocular inflammatory response?
A4: While conjunctival hyperemia is a sign of inflammation, in the case of Ripasudil, it is primarily a direct pharmacological effect of vasodilation and not typically associated with a broader, more severe inflammatory cascade.[1][7] However, it is always important to monitor for other signs of ocular irritation, such as chemosis (swelling), discharge, or corneal changes.
Q5: Does the severity of conjunctival hyperemia correlate with the IOP-lowering efficacy of Ripasudil?
A5: There is no direct evidence to suggest that the degree of hyperemia correlates with the IOP-lowering effect. The two effects are consequences of ROCK inhibition in different tissues (conjunctival blood vessels vs. trabecular meshwork).
Data Presentation
Table 1: Incidence and Characteristics of Ripasudil-Induced Conjunctival Hyperemia in Clinical Studies
| Study Population | Ripasudil Concentration | Incidence of Conjunctival Hyperemia | Onset and Duration |
| Healthy Volunteers | 0.4% | ~100% | Peaks at 5-15 minutes, resolves within 2 hours[6] |
| Glaucoma Patients | 0.4% | >60% | Peaks at 10-15 minutes, median offset time of 90 minutes[3][8] |
Table 2: Comparative Conjunctival Hyperemia Scores with Ripasudil and Ripasudil-Brimonidine Fixed-Dose Combination (RBFC) in a Human Crossover Study
| Treatment | Time Point | Mean Palpebral Hyperemia Score (± SD) | Mean Bulbar Hyperemia Score (± SD) |
| RBFC | 15 min | 0.7 ± 0.8 | - |
| Ripasudil | 15 min | 1.4 ± 0.6 | - |
| RBFC | 1 hour | 0.3 ± 0.4 | 0.4 ± 0.5 |
| Ripasudil | 1 hour | 0.9 ± 0.7 | 0.9 ± 0.5 |
| Data adapted from a study in healthy adult men. Scores were significantly lower with RBFC compared to Ripasudil alone at these time points.[5] |
Visualizations
Caption: Ripasudil's mechanism of action leading to vasodilation.
Caption: Experimental workflow for assessing hyperemia mitigation.
Caption: Opposing actions of Ripasudil and Brimonidine on blood vessels.
References
- 1. QUANTIFICATION OF CONJUNCTIVAL HYPEREMIA IN RABBITS USING ANALYSIS SOFTWARE [jstage.jst.go.jp]
- 2. Scoring for eye irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the rabbit conjunctiva: Effects of sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
Ripasudil Off-Target Effects in Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of Ripasudil in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of Ripasudil?
A1: Ripasudil is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its primary on-target effects are the modulation of the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility.[1][2] In ophthalmology, this mechanism is utilized to increase aqueous humor outflow and reduce intraocular pressure.[3]
Q2: What are the known off-target effects of Ripasudil observed in cell culture?
A2: The most commonly reported off-target effects in cell culture include:
-
Transient Morphological Changes: Particularly in corneal endothelial cells, Ripasudil can cause temporary alterations in cell shape, such as indistinct cell borders and the appearance of pseudo-guttae. These changes are typically reversible.[4][5][6]
-
Modulation of Epithelial-Mesenchymal Transition (EMT): Ripasudil has been shown to influence EMT, a process where epithelial cells acquire mesenchymal characteristics. It can suppress TGF-β-induced EMT and promote the reverse process, Mesenchymal-Epithelial Transition (MET).
-
Effects on Cell Proliferation and Viability: Depending on the cell type and concentration, Ripasudil can influence cell proliferation and viability. For instance, it has been shown to promote the proliferation of corneal endothelial cells.[7]
-
Alterations in Gene Expression: Ripasudil can alter the expression of genes involved in extracellular matrix organization, cell adhesion, and cell cycle progression.
-
Impact on Tight Junctions: Ripasudil can disrupt the cellular localization of tight junction proteins like ZO-1 in Schlemm's canal endothelial cells.[8]
Q3: Is Ripasudil cytotoxic in long-term cell culture?
A3: Ripasudil generally exhibits low cytotoxicity at typical experimental concentrations (e.g., up to 20 µM in human trabecular meshwork cells). However, prolonged exposure to high concentrations may impact cell viability, and it is crucial to determine the optimal, non-toxic concentration for each specific cell line and experiment duration.
Q4: How selective is Ripasudil for ROCK kinases?
A4: Ripasudil is a highly selective ROCK inhibitor. Its inhibitory activity against other kinases is significantly lower. For detailed quantitative data, please refer to the Kinase Inhibition Profile table below.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Changes in Cell Morphology | Ripasudil's primary effect is on the actin cytoskeleton, which can lead to alterations in cell shape. This is a known on-target effect that can be considered an off-target effect in non-target cell types. | - Confirm Reversibility: If the morphological changes are a concern, wash out the Ripasudil and culture the cells in a drug-free medium to see if they revert to their original phenotype. The effects on corneal endothelial cells are known to be transient.[4][5][6] - Titrate Concentration: Reduce the concentration of Ripasudil to the lowest effective dose for your experiment. - Characterize the Changes: Use immunofluorescence to stain for key cytoskeletal (e.g., F-actin) and adhesion molecules to understand the nature of the morphological changes. |
| Cell Detachment | Inhibition of ROCK can affect cell adhesion by altering focal adhesions and stress fibers.[9] | - Optimize Coating of Cultureware: Ensure culture plates are adequately coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote cell attachment. - Use a Lower Concentration: High concentrations of ROCK inhibitors can lead to excessive disruption of the cytoskeleton and subsequent detachment. - Gradual Adaptation: If possible, gradually introduce Ripasudil to the culture medium to allow cells to adapt. |
| Decreased Cell Viability or Proliferation | While generally not highly cytotoxic, prolonged exposure to Ripasudil, especially at higher concentrations, could negatively impact the viability and proliferation of certain cell types. | - Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in your specific cell line using assays like MTT or CCK-8.[10] - Intermittent Dosing: Consider a dosing regimen with drug-free periods to allow cells to recover. - Check for Apoptosis: Use assays like Annexin V staining to determine if the decreased viability is due to apoptosis.[1] |
| Altered Differentiation Status (e.g., EMT) | Ripasudil can interfere with signaling pathways that regulate cell differentiation, such as the TGF-β pathway. | - Analyze Differentiation Markers: Use qPCR or Western blotting to analyze the expression of key epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin, N-cadherin) markers. - Investigate TGF-β Signaling: If EMT is suspected, examine the phosphorylation status of key TGF-β pathway components like SMAD2/3. |
Quantitative Data
Ripasudil Kinase Inhibition Profile
| Kinase | IC50 (µM) | Reference(s) |
| ROCK1 | 0.051 | |
| ROCK2 | 0.019 | |
| PKACα | 2.1 | |
| PKC | 27 | |
| CaMKIIα | 0.37 |
Experimental Protocols
General Protocol for Ripasudil Treatment in Cell Culture
This protocol provides a general guideline. Optimal conditions, including Ripasudil concentration and treatment duration, should be determined empirically for each cell type and experimental setup.
Materials:
-
Ripasudil hydrochloride hydrate
-
Appropriate solvent (e.g., DMSO or sterile water, check manufacturer's instructions)
-
Complete cell culture medium for your cell line
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Ripasudil (e.g., 10 mM) in the recommended solvent. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution in a complete culture medium to the desired final concentration (e.g., 1 µM, 10 µM, 30 µM).
-
Cell Seeding: Seed your cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Treatment: Remove the existing medium and replace it with the medium containing the desired concentration of Ripasudil. For long-term experiments, change the medium with fresh Ripasudil-containing medium every 2-3 days.
-
Controls: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve Ripasudil) in your experiments.
-
Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., viability assays, protein extraction, RNA isolation).
Assessing Epithelial-Mesenchymal Transition (EMT)
1. Immunofluorescence Staining for EMT Markers:
-
Seed cells on coverslips in a 24-well plate and treat with Ripasudil and/or a known EMT inducer like TGF-β1.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against an epithelial marker (e.g., E-cadherin) and a mesenchymal marker (e.g., Vimentin).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize using a fluorescence microscope.
2. Western Blotting for EMT Markers:
-
Lyse the treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
3. Cell Migration Assay (Wound Healing/Scratch Assay):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add a medium containing Ripasudil or control.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the rate of wound closure.
Signaling Pathways and Experimental Workflows
Ripasudil's Effect on the Rho/ROCK Signaling Pathway
Caption: Ripasudil inhibits ROCK, preventing MLC phosphorylation and actin stress fiber formation.
Experimental Workflow for Investigating Ripasudil's Off-Target Effects
Caption: Workflow for assessing Ripasudil's long-term off-target effects in cell culture.
Crosstalk between Ripasudil/ROCK and TGF-β Signaling
Caption: Ripasudil can inhibit the pro-fibrotic effects of TGF-β by blocking ROCK activity.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The effects of ripasudil (K-115), a Rho kinase inhibitor, on activation of human conjunctival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejbps.com [ejbps.com]
- 4. Morphological Changes of Human Corneal Endothelial Cells after Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) Administration: A Prospective Open-Label Clinical Study | PLOS One [journals.plos.org]
- 5. Morphological Changes of Human Corneal Endothelial Cells after Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) Administration: A Prospective Open-Label Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ripasudil Experimental Efficacy: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistencies in the efficacy of Ripasudil in experimental models. This resource offers detailed FAQs, troubleshooting guides, and experimental protocols to ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Ripasudil and what is its primary mechanism of action?
Ripasudil is a highly selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] Its primary mechanism of action in the eye is to increase the outflow of aqueous humor through the trabecular meshwork and Schlemm's canal, which in turn reduces intraocular pressure (IOP).[1][2] It achieves this by inducing cytoskeletal changes in the trabecular meshwork cells, leading to their relaxation and reduced resistance to fluid flow.[1][2]
Q2: What are the two main isoforms of ROCK, and does Ripasudil target both?
The two main isoforms of ROCK are ROCK-1 and ROCK-2. Ripasudil is a potent inhibitor of both isoforms, with IC50 values of 0.051 µmol/L for ROCK-1 and 0.019 µmol/L for ROCK-2.[1][2]
Q3: Besides IOP reduction, what are other reported effects of Ripasudil in experimental models?
Beyond its primary IOP-lowering effect, Ripasudil has demonstrated several other biological activities in preclinical studies, including:
-
Neuroprotection: It has been shown to protect retinal ganglion cells from cell death in models of glaucoma and optic nerve injury.[2][3]
-
Anti-inflammatory effects: Ripasudil can suppress inflammatory responses in the eye.
-
Wound healing: It has been observed to promote corneal endothelial cell proliferation and wound healing.
-
Anti-scarring effects: Ripasudil may inhibit excessive fibrosis following glaucoma filtration surgery.[1]
Q4: What are the common animal models used to study Ripasudil's efficacy?
Ripasudil has been evaluated in a variety of animal models, including:
-
Rabbits
-
Mice (including specific glaucoma models like EAAC1 knockout mice)[3]
-
Porcine models of pigmentary glaucoma
-
Monkeys
The choice of model can significantly impact the observed efficacy and is a potential source of inconsistency.
Troubleshooting Guide for Inconsistent Ripasudil Efficacy
This guide addresses common issues that can lead to variable or unexpected results in experiments involving Ripasudil.
| Problem | Potential Cause | Recommended Solution |
| Little to no reduction in Intraocular Pressure (IOP) | 1. Improper Drug Formulation/Stability: Ripasudil solution may have degraded. | - Prepare fresh solutions of Ripasudil for each experiment. - Ensure proper storage of stock solutions (e.g., at -20°C for long-term storage). - Verify the pH of the final formulation; a pH of around 7.3 has been used in some studies to avoid corneal damage. |
| 2. Inadequate Drug Delivery: Insufficient drug reaching the target tissue. | - For topical administration, ensure a consistent drop volume (e.g., 5 µL) is delivered directly to the cornea. - Consider alternative administration routes like intravitreal or systemic injection if topical delivery is a concern, but be aware of potential systemic effects. | |
| 3. Animal Model Resistance/Variability: The chosen animal model may be less responsive to ROCK inhibitors. | - Research the specific animal model's trabecular meshwork physiology. - Consider using a different, well-validated model for glaucoma research. - Ensure consistency in animal strain, age, and sex. | |
| 4. Incorrect Dosage: The concentration of Ripasudil may be too low. | - Perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions. - Concentrations ranging from 0.4% to 2% have been used in topical applications in mice.[3] | |
| High Variability in Results Between Subjects | 1. Inconsistent Administration Technique: Variation in how the drug is administered. | - Standardize the administration procedure for all animals. - For topical application, ensure the same person administers the drops to minimize variability. |
| 2. Biological Variability: Natural differences in physiology between individual animals. | - Increase the sample size (n) to improve statistical power and account for individual variations. - Ensure proper randomization of animals to different treatment groups. | |
| 3. Underlying Health Conditions: Undiagnosed health issues in some animals may affect drug response. | - Perform a thorough health check of all animals before starting the experiment. - Exclude any animals that show signs of illness. | |
| Unexpected Side Effects (e.g., Corneal Damage) | 1. Improper Formulation pH: The pH of the Ripasudil solution may be irritating to the cornea. | - Adjust the pH of the Ripasudil solution to a physiologically compatible level (around 7.3) using NaOH. |
| 2. High Concentration or Frequent Dosing: Excessive drug application can lead to local toxicity. | - Re-evaluate the dosage and administration frequency. - Observe animals closely for any signs of ocular irritation. | |
| Discrepancy with Published Data | 1. Differences in Experimental Protocols: Minor variations in methodology can lead to different outcomes. | - Carefully compare your protocol with the published literature. Pay close attention to details such as drug formulation, administration route, animal model specifics, and endpoint measurements. - Contact the authors of the original study for clarification if necessary. |
| 2. Different Outcome Measures: The endpoints being measured may not be directly comparable. | - Ensure that the methods for measuring outcomes (e.g., IOP measurement technique) are consistent with the literature. |
Key Experimental Protocols
Topical Administration of Ripasudil in a Mouse Model of Glaucoma
This protocol is adapted from studies investigating the neuroprotective effects of Ripasudil.
Materials:
-
Ripasudil hydrochloride
-
Balanced Salt Solution (BSS)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Micropipette and sterile tips
-
pH meter
Procedure:
-
Preparation of Ripasudil Solution:
-
Dissolve Ripasudil hydrochloride in BSS to the desired concentration (e.g., 0.4% or 2%).
-
Adjust the pH of the solution to 7.3 by adding small amounts of NaOH.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment.
-
-
Animal Handling:
-
Use an appropriate mouse model for glaucoma (e.g., EAAC1 knockout mice).[3]
-
Acclimatize the animals to the experimental conditions.
-
-
Drug Administration:
-
Gently restrain the mouse.
-
Using a micropipette, deliver a single 5 µL drop of the Ripasudil solution directly onto the center of the cornea.
-
Administer once daily or as required by the experimental design.
-
-
Outcome Measures:
-
Measure IOP at baseline and at various time points after administration using a tonometer suitable for mice.
-
Assess retinal ganglion cell survival using techniques like retrograde labeling or immunohistochemistry.
-
Evaluate visual function using methods such as multifocal electroretinograms.[3]
-
In Vitro Assessment of Ripasudil's Effect on Trabecular Meshwork Cells
This protocol outlines a general procedure to study the cellular effects of Ripasudil.
Materials:
-
Primary or immortalized trabecular meshwork (TM) cells
-
Cell culture medium and supplements
-
Ripasudil hydrochloride
-
Phosphate-buffered saline (PBS)
-
Reagents for immunofluorescence staining (e.g., phalloidin for F-actin)
-
Microscope with fluorescence capabilities
Procedure:
-
Cell Culture:
-
Culture TM cells in appropriate culture dishes until they reach the desired confluency.
-
-
Ripasudil Treatment:
-
Prepare a stock solution of Ripasudil in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the cell culture medium.
-
Treat the TM cells with the Ripasudil-containing medium for the specified duration.
-
-
Analysis of Cytoskeletal Changes:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the F-actin filaments with fluorescently labeled phalloidin.
-
Visualize the cells under a fluorescence microscope to observe changes in cell shape and actin cytoskeleton organization.
-
Signaling Pathways and Workflows
Ripasudil Signaling Pathway
Caption: Ripasudil inhibits ROCK, leading to increased aqueous outflow and reduced IOP.
Experimental Workflow for Troubleshooting Inconsistent Ripasudil Efficacy
Caption: A logical workflow for troubleshooting inconsistent Ripasudil efficacy.
References
- 1. Effects of Ripasudil, a Rho-Kinase Inhibitor, on Scar Formation in a Mouse Model of Filtration Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Topical Ripasudil Suppresses Retinal Ganglion Cell Death in a Mouse Model of Normal Tension Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for Ripasudil's effects on vascular smooth muscle in perfusion studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ripasudil in perfusion studies. The information is designed to help control for Ripasudil's effects on vascular smooth muscle and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ripasudil on vascular smooth muscle?
A1: Ripasudil is a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[1][2][3][4][5] ROCK plays a crucial role in the regulation of smooth muscle contraction.[6] By inhibiting ROCK, Ripasudil leads to a decrease in the phosphorylation of myosin light chain phosphatase, which in turn reduces the phosphorylation of the myosin light chain. This cascade of events results in the relaxation of vascular smooth muscle cells, leading to vasodilation.[6][7]
Q2: What are the reported IC50 values for Ripasudil?
A2: Ripasudil has been shown to be a specific inhibitor of ROCK, with IC50 values of approximately 19 nM for ROCK2 and 51 nM for ROCK1.[1][2][3][4][5]
Q3: Is the vasodilatory effect of Ripasudil dependent on the endothelium?
A3: Studies on isolated rabbit ciliary arteries and porcine retinal arterioles have shown that Ripasudil-induced relaxation is not mediated through endothelium-dependent activities of nitric oxide synthase (NO-independent).[8][9] This suggests that Ripasudil primarily acts directly on the vascular smooth muscle cells.
Q4: What is a typical effective concentration range for Ripasudil in in vitro studies?
A4: In studies on isolated porcine retinal arterioles, Ripasudil induced a dose-dependent relaxation in the concentration range of 10 nM to 30 µM.[9] For in vitro studies on human retinal microvascular endothelial cells, concentrations of 0.3, 3, and 30 µmol/L have been used to assess ROCK activity.[10] The optimal concentration will depend on the specific tissue and experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Vasodilation Leading to Perfusion Pressure Drop | Ripasudil concentration is too high. | Start with a lower concentration (e.g., in the low nanomolar range) and perform a dose-response curve to determine the optimal concentration for your specific tissue and experimental setup. |
| The tissue is highly sensitive to ROCK inhibition. | Reduce the flow rate of the perfusate to maintain adequate perfusion pressure. | |
| Inconsistent or No Vasodilatory Response | Ripasudil solution has degraded. | Prepare fresh Ripasudil solutions for each experiment. Ripasudil is soluble in water.[4] |
| The vascular smooth muscle is not pre-constricted. | To observe a vasodilatory effect, the vascular bed should be pre-constricted with an agent such as phenylephrine or a high-potassium solution.[8] | |
| Issues with the perfusion apparatus. | Ensure the perfusion system is free of leaks and that the drug is being delivered effectively to the tissue. | |
| Difficulty Differentiating ROCK-Specific Effects from General Vasodilation | Lack of appropriate controls. | Include a positive control vasodilator that acts through a different mechanism (e.g., a nitric oxide donor like sodium nitroprusside). This will help to distinguish the specific effects of ROCK inhibition from non-specific vasodilation. |
| Use a vehicle control (the solvent used to dissolve Ripasudil) to account for any effects of the solvent on the vascular smooth muscle. | ||
| Tachyphylaxis (Decreased Response to Repeated Doses) | Receptor desensitization or depletion of signaling molecules. | If tachyphylaxis is observed, allow for a sufficient washout period between drug administrations. If the issue persists, consider using a single-dose protocol. |
Quantitative Data
Table 1: Ripasudil Inhibitory Activity
| Target | IC50 | Reference |
| ROCK1 | 51 nM | [1][2][3][4][5] |
| ROCK2 | 19 nM | [1][2][3][4][5] |
Table 2: Concentration-Dependent Relaxation of Porcine Retinal Arterioles by Ripasudil
| Ripasudil Concentration | Maximum % Resting Diameter (Mean ± SEM) | Reference |
| 10 nM - 30 µM | 160.3% ± 7.7% | [9] |
Experimental Protocols
Protocol 1: Isolated Blood Vessel Perfusion (Myograph)
This protocol is adapted from studies on isolated rabbit ciliary arteries and porcine retinal arterioles.[8][9]
-
Tissue Preparation:
-
Isolate the desired artery (e.g., ciliary artery, retinal arteriole) and mount it on a double myograph system.
-
-
Perfusion:
-
Perfuse the vessel with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
-
-
Pre-constriction:
-
Induce a stable contraction with a vasoconstrictor agent like a high-potassium solution or phenylephrine.
-
-
Ripasudil Administration:
-
Once a stable contraction is achieved, add Ripasudil in a cumulative, concentration-dependent manner (e.g., 10 nM to 30 µM).
-
-
Data Acquisition:
-
Record changes in isometric force or vessel diameter using appropriate software.
-
-
Controls:
-
Vehicle Control: Add the vehicle used to dissolve Ripasudil to a separate vessel preparation to control for solvent effects.
-
Positive Control: Use a known vasodilator (e.g., sodium nitroprusside) to confirm the viability of the tissue and its ability to relax.
-
Endothelium-Dependency Test: In a parallel experiment, denude the endothelium of the blood vessel to confirm that the vasodilatory effect of Ripasudil is endothelium-independent.
-
Visualizations
Caption: Ripasudil's mechanism of action on vascular smooth muscle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selleck Chemical LLC Ripasudil (K-115) hydrochloride dihydrate 5mg 887375-67-9, | Fisher Scientific [fishersci.com]
- 4. ≥98% (HPLC), rho-associated protein kinase (ROCK) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. plus.labcloudinc.com [plus.labcloudinc.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. dovepress.com [dovepress.com]
- 8. Effects of ripasudil hydrochloride hydrate (K-115), a Rho-kinase inhibitor, on ocular blood flow and ciliary artery smooth muscle contraction in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Rho Kinase Inhibitor Ripasudil (K-115) on Isolated Porcine Retinal Arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ripasudil Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to optimizing Ripasudil concentration in cell culture experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in utilizing Ripasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This resource is designed to help you navigate the complexities of adjusting Ripasudil concentrations for various cell types to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Ripasudil and what is its primary mechanism of action?
Ripasudil (also known as K-115) is a highly selective and potent inhibitor of ROCK1 and ROCK2.[1][2] The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and contraction.[3][4] By inhibiting ROCK, Ripasudil leads to the disassembly of actin stress fibers and a reduction in actomyosin contractility.[4][5] This mechanism is central to its effects on various cell types.
Q2: What are the common applications of Ripasudil in cell biology research?
Initially approved for the treatment of glaucoma and ocular hypertension by reducing intraocular pressure, Ripasudil's applications in research have expanded significantly.[6][7] It is widely used to study processes involving the actin cytoskeleton, including:
-
Cell Migration and Wound Healing: Ripasudil has been shown to promote wound healing in corneal endothelial cells.[8]
-
Cell Proliferation and Survival: It can enhance the survival of human pluripotent stem cells (hPSCs) after single-cell dissociation and cryopreservation. It has also been shown to promote the proliferation of human corneal endothelial cells (HCECs).[8][9]
-
Modulation of Cell Morphology: Ripasudil induces characteristic, transient changes in cell shape, such as cell rounding and retraction, in a variety of cell types including trabecular meshwork cells.[4][5]
-
Neuroprotection: Studies suggest Ripasudil may have neuroprotective effects on retinal ganglion cells.[10]
Q3: How do I determine the optimal concentration of Ripasudil for my specific cell type?
The optimal concentration of Ripasudil is highly cell-type dependent. A dose-response experiment is crucial to determine the ideal concentration for your specific application. Here is a general workflow to guide you:
Quantitative Data Summary
The effective concentration of Ripasudil varies significantly across different cell types and desired outcomes. The following tables summarize reported concentrations and their observed effects.
Table 1: Ripasudil Concentrations for Ocular Cell Types
| Cell Type | Concentration Range | Observed Effect | Reference(s) |
| Human Corneal Endothelial Cells (HCECs) | 0.3 - 30 µM | Enhanced proliferation (BrdU incorporation) | [8][11][12] |
| Human Corneal Endothelial Cells (HCECs) | 10 µM | No reduction in metabolic function; protective against apoptosis | [13][14] |
| Monkey Trabecular Meshwork (TM) Cells | 1 - 10 µM | Retraction, rounding, and disruption of actin bundles | [2][5] |
| Human Trabecular Meshwork (hTM) Cells | 1 - 100 µM | Reduced distribution of F-actin and fibronectin | [15] |
| Monkey Schlemm's Canal Endothelial (SCE) Cells | 1 - 5 µM | Decreased transendothelial electrical resistance (TEER) and increased permeability | [5] |
| Retinal Ganglion Cells (RGCs) | >10 µM | Increased viability under oxidative stress | [4] |
Table 2: Ripasudil Concentrations for Other Cell Types
| Cell Type | Concentration Range | Observed Effect | Reference(s) |
| Human Conjunctival Fibroblasts (HConF) | Varies (dose-dependent) | Suppression of TGF-β2-induced α-SMA expression | [1][16] |
| Human Pluripotent Stem Cells (hPSCs) | Not specified for Ripasudil | General ROCK inhibitors (e.g., Y-27632) used at 10 µM for survival | [9] |
Troubleshooting Guide
Problem 1: No observable effect at the tested concentrations.
-
Possible Cause: The concentration range may be too low for your specific cell type, or the incubation time may be too short.
-
Solution:
-
Increase Concentration: Gradually increase the concentration of Ripasudil. Some cell types may require higher concentrations to elicit a response.
-
Extend Incubation Time: The effects of Ripasudil on cellular processes such as gene expression or proliferation may require longer incubation periods (e.g., 24-72 hours).
-
Confirm ROCK Pathway Activity: Ensure that the ROCK signaling pathway is active in your cell line under your experimental conditions. You can assess the phosphorylation levels of ROCK substrates like Myosin Light Chain (MLC) or Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Positive Control: Use another well-characterized ROCK inhibitor (e.g., Y-27632) as a positive control to confirm that the pathway is druggable in your system.
-
Problem 2: Significant cytotoxicity or cell death is observed.
-
Possible Cause: The concentration of Ripasudil is too high, or the cells are particularly sensitive to ROCK inhibition.
-
Solution:
-
Lower Concentration: Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).
-
Reduce Incubation Time: Shorten the exposure time to Ripasudil.
-
Perform a Viability Assay: Use a quantitative cell viability assay such as MTT, XTT, or CCK-8 to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you establish a non-toxic working concentration range.
-
Problem 3: Unexpected or transient morphological changes are observed.
-
Possible Cause: Ripasudil's primary mechanism involves altering the actin cytoskeleton, which can lead to dramatic and sometimes transient changes in cell shape.[3][4] For example, corneal endothelial cells have been observed to show transient "guttae-like" findings.[7][17][18][19][20]
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment to observe the morphological changes at different time points after Ripasudil treatment. This will help determine if the changes are transient and when they resolve.
-
Actin Staining: Use phalloidin staining to visualize the actin cytoskeleton and confirm that the observed morphological changes are consistent with ROCK inhibition (i.e., disassembly of stress fibers).
-
Functional Assays: Couple morphological observations with functional assays to understand the implications of these changes. For example, a change in cell shape might be associated with increased cell migration or altered barrier function.
-
Reversibility: To confirm that the effect is due to Ripasudil, wash out the compound and observe if the cells revert to their original morphology.
-
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of Ripasudil.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of Ripasudil in your cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Ripasudil. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Ripasudil).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[21][22][23][24][25]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[22] Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathway
This technical support center provides a starting point for utilizing Ripasudil in your research. Remember that protocol optimization is key, and careful observation and documentation of your results will be invaluable in fine-tuning your experiments.
References
- 1. style | Graphviz [graphviz.org]
- 2. taiclone.com [taiclone.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. rho-associated-kinase-inhibitor-eye-drop-ripasudil-transiently-alters-the-morphology-of-corneal-endothelial-cells - Ask this paper | Bohrium [bohrium.com]
- 5. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. Figure 1 from Cornea Rho-Associated Kinase Inhibitor Eye Drop ( Ripasudil ) Transiently Alters the Morphology of Corneal Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 13. Assessing the Effects of Ripasudil, a Novel Rho Kinase Inhibitor, on Human Corneal Endothelial Cell Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. The effects of ripasudil (K-115), a Rho kinase inhibitor, on activation of human conjunctival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) Transiently Alters the Morphology of Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Morphological Changes of Human Corneal Endothelial Cells after Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) Administration: A Prospective Open-Label Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 20. researchgate.net [researchgate.net]
- 21. Dissecting the Inter-Substrate Navigation of Migrating Glioblastoma Cells with the Stripe Assay Reveals a Causative Role of ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidants-Antioxidants Profile in the Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ripasudil and Y-27632: Effects on Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, Ripasudil (K-115) and Y-27632, on trabecular meshwork (TM) cells. The trabecular meshwork is a critical tissue in the eye's conventional aqueous humor outflow pathway, and its cellular behavior is a key target for glaucoma therapies. Understanding the comparative effects of these ROCK inhibitors is crucial for research and the development of novel treatments for glaucoma.
Mechanism of Action: Targeting the ROCK Signaling Pathway
Both Ripasudil and Y-27632 function by inhibiting ROCK, a downstream effector of the small GTPase RhoA.[1] In trabecular meshwork cells, the activation of the RhoA/ROCK pathway leads to increased actin stress fiber formation, focal adhesions, and cell contractility. This heightened contractile state of TM cells is thought to increase the resistance to aqueous humor outflow, leading to elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[2] By inhibiting ROCK, Ripasudil and Y-27632 disrupt these contractile processes, leading to a relaxation of the TM cells, a decrease in outflow resistance, and consequently, a reduction in IOP.[1][3]
Quantitative Comparison of Ripasudil and Y-27632
The following tables summarize the available quantitative data comparing the effects of Ripasudil and Y-27632 on key parameters related to trabecular meshwork cell function.
Table 1: In Vitro ROCK Inhibition
| Compound | Target | IC50 (μmol/L) | Source |
| Ripasudil (K-115) | ROCK-1 | 0.051 | [1] |
| ROCK-2 | 0.019 | [1] | |
| Y-27632 | ROCK-1 | Not specified in direct comparison | |
| ROCK-2 | Not specified in direct comparison |
Note: While a direct IC50 comparison for Y-27632 was not available in the same study, Ripasudil is stated to be a more potent inhibitor of both ROCK-1 and ROCK-2 than Y-27632.[1] Another study reported the Ki of Y-27632 to be approximately 31.5 nM and the IC50 to be around 1738 nM.
Table 2: Effects on Schlemm's Canal Endothelial (SCE) Cell Monolayer Barrier Function
The barrier function of the endothelial cells lining Schlemm's canal, which is adjacent to the trabecular meshwork, is also a critical factor in regulating aqueous humor outflow.
| Compound | Concentration (μmol/L) | Time | % Decrease in Transendothelial Electrical Resistance (TEER) | % Increase in FITC-Dextran Permeability | Source |
| Ripasudil (K-115) | 1 | 60 min | Significant Decrease | Not Significant | [1] |
| 5 | 30 min | Significant Decrease | Not Determined | [1] | |
| 5 | 60 min | Significant Decrease | Significant Increase | [1] | |
| 25 | 30 min | Significant Decrease | Not Determined | [1] | |
| 25 | 60 min | Significant Decrease | Significant Increase | [1] | |
| Y-27632 | 1 | 60 min | Significant Decrease | Not Significant | [1] |
| 5 | 60 min | Significant Decrease | Not Significant | [1] | |
| 25 | 30 min | Significant Decrease | Not Determined | [1] | |
| 25 | 60 min | Significant Decrease | Significant Increase | [1] |
Note: Ripasudil demonstrated a significant effect on TEER and permeability at lower concentrations compared to Y-27632, suggesting higher potency in modulating SCE cell barrier function.[1]
Table 3: Effects on Trabecular Meshwork Cell Morphology and Cytoskeleton
| Compound | Concentration | Observation | Source |
| Ripasudil (K-115) | 1 and 10 μmol/L | Induced retraction and rounding of cell bodies; disruption of actin bundles. | [1] |
| Y-27632 | 10 μmol/L | Induced retraction and rounding of cell bodies; disruption of actin bundles. | [1] |
Signaling Pathway and Experimental Workflow
Rho-Kinase (ROCK) Signaling Pathway in Trabecular Meshwork Cells
Caption: ROCK signaling pathway in trabecular meshwork cells and points of inhibition by Ripasudil and Y-27632.
Typical Experimental Workflow for Assessing ROCK Inhibitor Effects on TM Cells
Caption: A generalized experimental workflow for comparing the effects of ROCK inhibitors on trabecular meshwork cells.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the comparison of Ripasudil and Y-27632 on trabecular meshwork cells.
Trabecular Meshwork (TM) Cell Culture
-
Isolation: Primary human TM cells are isolated from donor corneal rims. The TM tissue is carefully dissected and placed in culture wells.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (penicillin/streptomycin). For older donor eyes, a higher concentration of FBS (e.g., 20%) may be used to promote growth.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-90% confluency, they are passaged using trypsin/EDTA. Differential trypsinization times can be used to enrich for TM cells over contaminating fibroblasts.
Immunofluorescence Staining for Actin Cytoskeleton
-
Cell Seeding: TM cells are seeded on glass coverslips or in chamber slides.
-
Treatment: Cells are treated with various concentrations of Ripasudil, Y-27632, or a vehicle control for a specified period (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like 0.2% Triton X-100.
-
Staining: The F-actin cytoskeleton is stained using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 555 phalloidin). Nuclei are counterstained with DAPI.
-
Imaging: Stained cells are visualized using a fluorescence microscope.
Cell Contractility Assay (Collagen Gel Contraction)
-
Gel Preparation: TM cells are suspended in a collagen solution (e.g., type I collagen) and plated in a 24-well plate. The mixture is allowed to polymerize at 37°C.
-
Treatment: Culture medium containing Ripasudil, Y-27632, or a control is added on top of the collagen gel. In some experimental paradigms, cells are pre-treated with a contractile agonist like Transforming Growth Factor-beta 2 (TGF-β2) to induce a glaucomatous-like phenotype.
-
Measurement: The collagen gels are released from the sides of the wells, and the change in gel area over time is measured. A decrease in gel area indicates cell contraction. Images are captured at different time points, and the area is quantified using image analysis software.
Schlemm's Canal Endothelial (SCE) Cell Permeability Assay
-
Monolayer Culture: SCE cells are cultured on permeable supports (e.g., Transwell inserts) until a confluent monolayer with stable transendothelial electrical resistance (TEER) is formed.
-
TEER Measurement: TEER is measured using a voltmeter to assess the integrity of the cell monolayer barrier.
-
Treatment: Ripasudil, Y-27632, or a vehicle control is added to the apical side of the monolayer.
-
Permeability Measurement:
-
TEER: TEER is measured at various time points after treatment to assess changes in barrier function. A decrease in TEER indicates increased permeability.
-
FITC-Dextran Flux: A fluorescent tracer, FITC-dextran, is added to the apical chamber. The amount of fluorescence that passes through the cell monolayer into the basal chamber over time is measured using a fluorometer. An increase in fluorescence in the basal chamber indicates increased paracellular permeability.
-
Conclusion
Both Ripasudil and Y-27632 are effective inhibitors of the ROCK signaling pathway in trabecular meshwork cells, leading to changes in cell morphology, a reduction in actin stress fibers, and an increase in the permeability of the Schlemm's canal endothelial cell monolayer. The available data suggests that Ripasudil is a more potent inhibitor of ROCK-1 and ROCK-2 than Y-27632.[1] This higher potency is reflected in its ability to induce changes in SCE cell barrier function at lower concentrations.[1]
For researchers and drug development professionals, the choice between these two compounds may depend on the specific experimental goals. Y-27632 serves as a well-established and widely used tool for studying the fundamental roles of the ROCK pathway. Ripasudil, as a clinically approved drug for glaucoma, represents a more therapeutically relevant compound for studies aimed at developing new treatments or understanding the clinical effects of ROCK inhibition in the eye. This guide provides a foundational comparison to aid in the selection and application of these important research tools.
References
Ripasudil's Neuroprotective Efficacy in Optic Nerve Crush Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ripasudil's neuroprotective performance against other alternatives in preclinical optic nerve crush (ONC) models. The data presented is compiled from various studies to offer a comprehensive overview for researchers in neuroprotection and glaucoma.
Executive Summary
Optic nerve crush is a widely utilized experimental model that mimics the axonal damage and retinal ganglion cell (RGC) death seen in traumatic optic neuropathies and glaucoma.[1][2] Ripasudil, a selective Rho kinase (ROCK) inhibitor, has demonstrated significant neuroprotective effects in these models, promoting both RGC survival and axon regeneration.[3][4] Its mechanism of action involves the modulation of multiple signaling pathways associated with neuronal death and cytoskeletal dynamics.[3][5] This guide compares the experimental data of Ripasudil with other ROCK inhibitors and alternative neuroprotective agents investigated in similar ONC paradigms.
Comparative Performance Analysis
The following tables summarize the quantitative data on the neuroprotective effects of Ripasudil and its alternatives in optic nerve crush models.
Retinal Ganglion Cell (RGC) Survival
| Treatment Agent | Animal Model | Dosage & Administration | Assessment Time Point | RGC Survival Outcome | Reference |
| Ripasudil | Mouse | 2% topical eyedrops, daily | 2 weeks post-ONC | 12% reduction in RGC soma loss compared to vehicle (68% loss with Ripasudil vs. 80% with vehicle) | |
| Ripasudil | Rat | 20 µM and 50 µM intravitreal injection | 4 weeks post-ONC | Significant increase in Brn-3a positive RGCs compared to sham. 20µM: ~2x increase; 50µM: ~3x increase. | [6] |
| Y-27632 | Mouse | 100 mM topical eyedrops, daily | 2 weeks post-ONC | ~6.3% increase in RGC survival rate compared to saline | [7] |
| Y-39983 | Rat | Intravitreal injection | 15 days post-ONC | Significantly higher density of surviving RGCs compared to PBS group | [8] |
| Netarsudil (AR-13324) | Rat | Topical eyedrops, 3 times daily | 14 days post-ONC | Significantly higher RGC survival compared to placebo | [9] |
| Brimonidine | Mouse | 0.1 mg/kg intraperitoneal injection | 2 weeks post-ONC | Loss of RGCs was three times lower than in saline-treated animals | [10] |
| Growth Hormone | Rat | 0.5 µg/g subcutaneous injection, every 12 hours | 14 days post-ONC | Partially prevented the ONC-induced death of RGCs | [11][12] |
Axon Regeneration
| Treatment Agent | Animal Model | Dosage & Administration | Assessment Time Point | Axon Regeneration Outcome | Reference |
| Ripasudil | Mouse | 2% topical eyedrops, daily | 14 days post-ONC | Number of regenerating axons extending beyond 250 µm was ~2.5 times greater than control | [13] |
| Y-39983 | Cat | Intravitreal and crush site injection | Not specified | Induced crushed axons to regenerate and pass over the crush site | [2] |
| Netarsudil (AR-13324) | Rat | Topical eyedrops, 3 times daily | 14 days post-ONC | Significantly higher optic nerve axon regeneration compared with placebo | [9] |
| Brimonidine | Not Specified | Not Specified | Not Specified | Promotes axon growth after optic nerve injury through Erk phosphorylation | [3] |
| Growth Hormone | Rat | 0.5 µg/g subcutaneous injection, every 12 hours | 14 days post-ONC | Partially maintained optic nerve integrity and active anterograde transport | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Optic Nerve Crush (ONC) Model
The optic nerve crush model is a common procedure to induce traumatic optic neuropathy and study RGC degeneration.[1][2]
-
Animal Model: The procedure is typically performed on adult mice (e.g., C57BL/6) or rats (e.g., Wistar).[6][13]
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).[14]
-
Surgical Procedure:
-
Post-operative Care: Analgesics are administered, and the animal is monitored during recovery.
Quantification of RGC Survival
Two primary methods are used to quantify the survival of retinal ganglion cells.
This technique labels viable RGCs with axons connected to their targets in the brain.[14]
-
Tracer Injection: A fluorescent tracer (e.g., Fluoro-Gold or Cholera Toxin Subunit B) is injected into the superior colliculus of the brain a few days before the optic nerve crush.[14][15] The tracer is retrogradely transported to the RGC bodies in the retina.
-
Retina Preparation: After the experimental period, the animal is euthanized, and the retinas are dissected and prepared as whole mounts.
-
Quantification: The number of fluorescently labeled RGCs is counted using a fluorescence microscope. The density of surviving RGCs is then calculated.
This method uses antibodies to identify specific markers of RGCs.[16]
-
Retina Preparation: Retinas are dissected and fixed.
-
Immunostaining: The whole-mounted retinas are incubated with a primary antibody against an RGC-specific marker, such as RBPMS (RNA Binding Protein with Multiple Splicing) or Brn-3a.[6][13] A fluorescently labeled secondary antibody is then used for visualization.
-
Quantification: The number of immunolabeled RGCs is counted using a fluorescence microscope.
Assessment of Axon Regeneration
-
Anterograde Tracing: A tracer like Cholera Toxin Subunit B (CTB) is injected into the vitreous of the eye a couple of days before the end of the experiment. The tracer is transported down the RGC axons.
-
Optic Nerve Sectioning: The optic nerves are dissected, sectioned longitudinally, and imaged using a fluorescence microscope.
-
Quantification: The number and distance of regenerating axons distal to the crush site are measured.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Ripasudil and its alternatives are mediated through distinct signaling pathways.
Ripasudil and other ROCK Inhibitors
Ripasudil's primary mechanism of action is the inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK). This inhibition leads to the suppression of downstream effectors that are involved in apoptosis and the inhibition of neurite outgrowth.
Caption: Ripasudil's neuroprotective signaling pathway.
Brimonidine
Brimonidine is an alpha-2 adrenergic receptor agonist.[3] Its neuroprotective effects are thought to be mediated through the activation of survival signaling pathways, including the Erk pathway, and potentially through the upregulation of neurotrophic factors like BDNF.[3][11]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. A novel ROCK inhibitor, Y-39983, promotes regeneration of crushed axons of retinal ganglion cells into the optic nerve of adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brimonidine promotes axon growth after optic nerve injury through Erk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative iTRAQ analysis of retinal ganglion cell degeneration after optic nerve crush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Topical administration of a Rock/Net inhibitor promotes retinal ganglion cell survival and axon regeneration after optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Frontiers | Brimonidine is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Axonal Protection by Netarsudil, a ROCK Inhibitor, Is Linked to an AMPK-Autophagy Pathway in TNF-Induced Optic Nerve Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 15. Rho Kinase Inhibitors as a Neuroprotective Pharmacological Intervention for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Additive Intraocular Pressure-Lowering Effect of Ripasudil with Timolol: A Comparative Guide
For researchers and professionals in drug development, understanding the synergistic effects of combination therapies is paramount. This guide provides an objective comparison of the intraocular pressure (IOP)-lowering effects of Ripasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, when used as an adjunct therapy with timolol, a beta-adrenergic antagonist. The following sections present quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive assessment.
Quantitative Data Presentation
The additive effect of Ripasudil 0.4% administered twice daily in conjunction with timolol 0.5% twice daily has been demonstrated in clinical trials. The primary endpoint is the reduction in IOP from baseline. The data below is summarized from a key randomized, double-masked, parallel-group comparison study.[1][2]
| Treatment Group | Time Point | Mean IOP Reduction from Baseline (mmHg) | Difference from Placebo (mmHg) | 95% Confidence Interval | p-value |
| Ripasudil + Timolol | Trough (9 AM) | -2.4 | 0.9 | 0.4 - 1.3 | < .001 |
| Placebo + Timolol | Trough (9 AM) | -1.5 | - | - | - |
| Ripasudil + Timolol | Peak (11 AM) | -2.9 | 1.6 | 1.1 - 2.1 | < .001 |
| Placebo + Timolol | Peak (11 AM) | -1.3 | - | - | - |
Experimental Protocols
The data presented is based on a multicenter, randomized, double-masked, parallel-group comparison study involving patients with primary open-angle glaucoma or ocular hypertension.[1]
Patient Population:
-
Inclusion Criteria: Patients aged 20 years or older with a diagnosis of primary open-angle glaucoma or ocular hypertension. Participants were on a stable timolol 0.5% twice-daily regimen for at least 4 weeks prior to the study and had an IOP of 18 mmHg or higher in at least one eye.[1]
-
Exclusion Criteria: Key exclusion criteria included a history of significant ocular disease other than glaucoma, previous glaucoma surgery, or any contraindications to the study medications.[3]
Treatment Regimen: After a run-in period with timolol 0.5% administered twice daily, eligible patients were randomized to receive either Ripasudil 0.4% or a placebo, administered twice daily as an adjunct to their ongoing timolol therapy for a duration of 8 weeks.[1][2]
IOP Measurement: IOP was measured at baseline and at weeks 4, 6, and 8. On the measurement days, IOP was recorded at two time points: trough (9 AM, immediately before the morning instillation) and peak (11 AM, 2 hours after instillation).[1][2] The gold-standard Goldmann applanation tonometry was used for all IOP measurements.[4][5]
Statistical Analysis: The primary efficacy endpoint was the mean change in IOP from baseline. A repeated-measures analysis of variance (ANOVA) was used to compare the IOP reductions between the Ripasudil and placebo groups.[1][2]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validity of Intraocular Pressure Outcome Measure - Optimal Use of Minimally Invasive Glaucoma Surgery: A Health Technology Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Measure Intraocular Pressure: An Updated Review of Various Tonometers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ripasudil and Brimonidine on Axonal Protection in Glaucomatous Neurodegeneration
A detailed examination of two prominent neuroprotective agents for glaucoma, focusing on their mechanisms of action and efficacy in preserving retinal ganglion cells and their axons.
This guide provides a comprehensive comparison of Ripasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and Brimonidine, an alpha-2 adrenergic agonist, in the context of axonal protection relevant to glaucoma and other optic neuropathies. The analysis is based on preclinical data from various experimental models of optic nerve damage.
Executive Summary
Both Ripasudil and Brimonidine have demonstrated significant neuroprotective effects beyond their primary function of lowering intraocular pressure (IOP). Ripasudil exerts its protective effects primarily by inhibiting the ROCK pathway, which is involved in various cellular processes leading to apoptosis and axonal degeneration. It has been shown to suppress oxidative stress and modulate inflammatory responses. Brimonidine, on the other hand, is believed to offer neuroprotection through multiple mechanisms, including the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF), reduction of glutamate excitotoxicity, and anti-inflammatory actions. Preclinical studies suggest that a combination of Ripasudil and Brimonidine may offer additive or synergistic neuroprotective effects.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from various preclinical studies, highlighting the efficacy of Ripasudil and Brimonidine in protecting retinal ganglion cells (RGCs) and their axons.
Table 1: Effect of Ripasudil on Retinal Ganglion Cell and Axon Survival
| Experimental Model | Drug Administration | Outcome Measure | Ripasudil Treatment Group | Control Group | Percentage Improvement | Citation |
| Optic Nerve Crush (Mouse) | Topical 2% Ripasudil | RGC Soma Loss | 68.6 ± 8.2% | 80.5 ± 5.7% | 14.8% | [1] |
| Microbead-induced Glaucoma (Mouse) | Topical 2% Ripasudil | RGC Axon Loss | 6.6 ± 13.3% | 36.3 ± 30.9% | 81.8% | [1] |
| Microbead-induced Glaucoma (Mouse) | Topical 2% Ripasudil | RGC Soma Loss | 34 ± 5.0% | 51 ± 8.1% | 33.3% | [1] |
| NMDA-induced Retinal Damage (Mouse) | Intravitreal 100 µM Ripasudil | RGC Count | Significantly higher than NMDA control | N/A | N/A | [2][3] |
| TNF-induced Optic Nerve Degeneration (Rat) | Intravitreal Ripasudil | Axon Loss | Significantly lower than TNF control | N/A | N/A | [4][5] |
| EAAC1 Knockout Mouse (Normal Tension Glaucoma Model) | Topical 0.4% and 2% Ripasudil | RGC Number | Significantly higher than control | N/A | N/A | [6][7] |
| Mechanical Optic Nerve Injury (Rat) | Intravitreal 20 µM and 50 µM Ripasudil | Brn-3a positive RGCs | 10.25 ± 2.63 (20 µM), 16.75 ± 5.43 (50 µM) | 5.33 ± 2.08 | 92.3% (20 µM), 214.2% (50 µM) | [8] |
Table 2: Effect of Brimonidine on Retinal Ganglion Cell Survival
| Experimental Model | Drug Administration | Outcome Measure | Brimonidine Treatment Group | Control Group | Percentage Improvement/Reduction in Loss | Citation |
| Laser-induced Ocular Hypertension (Rat) | Systemic (0.5 and 1 mg/kg/day) | RGC Loss | 26 ± 1% (0.5 mg/kg), 15 ± 2% (1 mg/kg) | 33 ± 3% | 21.2% (0.5 mg/kg), 54.5% (1 mg/kg) | [9] |
| Episcleral Vein Cauterization (Rat) | Intraperitoneal (1 mg/kg/week) | RGC Death at 3 weeks | Nearly 0% | 15-18% | ~100% | [10] |
| Optic Nerve Crush (Rat) | Intraperitoneal (1 mg/kg/day) | RGC Survival Rate | 61.0 ± 6.0% | 53.5 ± 8.0% | 14.0% | [11] |
| Acute Retinal Ischemia/Reperfusion (Rat) | Topical 0.1%, 0.15%, 0.2% | RGC Count/field | 338 ± 24 (0.1%), 345 ± 30 (0.15%), 316 ± 22 (0.2%) | 261 ± 23 | 29.5% (0.1%), 32.2% (0.15%), 21.1% (0.2%) | [12] |
| Ocular Hypertension (Rat) | Systemic (1 mg/kg/day) | RGC Axon Loss | Significantly reduced | 33% loss | N/A | [13] |
Table 3: Comparative and Combination Effects of Ripasudil and Brimonidine
| Experimental Model | Drug Administration | Outcome Measure | Ripasudil Alone | Brimonidine Alone | Ripasudil + Brimonidine | Control | Citation |
| TNF-induced Optic Nerve Degeneration (Rat) | Intravitreal | Axon Loss | Significant protection | Significant protection | Additive protective effects | N/A | [14][15] |
| Optic Nerve Injury (Mouse) | Topical | RGC Survival | Suppressed RGC death | Suppressed RGC death | Further stimulated RGC survival | N/A | [16][17] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Ripasudil and Brimonidine are mediated by distinct and overlapping signaling pathways.
Ripasudil
Ripasudil, as a ROCK inhibitor, primarily targets the RhoA/ROCK signaling pathway. This pathway is a key regulator of the actin cytoskeleton and is involved in various cellular processes implicated in neuronal damage, such as apoptosis, inflammation, and oxidative stress. By inhibiting ROCK, Ripasudil can lead to:
-
Suppression of Apoptosis: Inhibition of cell death signaling pathways, including the suppression of phosphorylated p38 MAPK.[6][7]
-
Reduction of Oxidative Stress: Ripasudil may exert antioxidant effects, potentially through the Nox gene family.[2][18]
-
Modulation of Autophagy: Ripasudil has been shown to enhance intra-axonal autophagy, which is a cellular process for clearing damaged components.[4][5]
-
Anti-inflammatory Effects: Ripasudil can suppress the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and MCP-1.[17]
References
- 1. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism | springermedizin.de [springermedizin.de]
- 3. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. scispace.com [scispace.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Topical Ripasudil Suppresses Retinal Ganglion Cell Death in a Mouse Model of Normal Tension Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Neuroprotective effect of alpha(2) agonist (brimonidine) on adult rat retinal ganglion cells after increased intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Brimonidine prevents axonal and somatic degeneration of retinal ganglion cell neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Axonal protection by combination of ripasudil and brimonidine with upregulation of p-AMPK in TNF-induced optic nerve degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axonal protection by combination of ripasudil and brimonidine with upregulation of p-AMPK in TNF-induced optic nerve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug combination of topical ripasudil and brimonidine enhances neuroprotection in a mouse model of optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-fibrotic Efficacy of Ripasudil in Comparison to Other ROCK Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of the anti-fibrotic effects of Ripasudil and other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This document synthesizes experimental data on their efficacy, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation and selection of these compounds for further investigation.
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The Rho/ROCK signaling pathway has emerged as a critical regulator of pro-fibrotic processes, making ROCK inhibitors a promising therapeutic class. This guide focuses on Ripasudil and compares its anti-fibrotic properties with other well-known ROCK inhibitors, namely Fasudil and Y-27632.
Comparative Efficacy of ROCK Inhibitors
The following tables summarize the quantitative data on the anti-fibrotic effects of Ripasudil, Fasudil, and Y-27632 from various in vitro and in vivo studies. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Anti-fibrotic Activity of ROCK Inhibitors
| Inhibitor | Cell Type | Pro-fibrotic Stimulus | Key Fibrotic Marker | Concentration | Observed Effect | Citation |
| Ripasudil | Human Conjunctival Fibroblasts | TGF-β2 (5 ng/mL) | α-SMA Expression | 25 µM & 50 µM | Significant dose-dependent decrease | [1][2] |
| Human Conjunctival Fibroblasts | TGF-β2 (5 ng/mL) | Fibronectin Production | 25 µM & 50 µM | Significantly attenuated | [1][2] | |
| Human Conjunctival Fibroblasts | TGF-β2 (5 ng/mL) | Collagen Gel Contraction | 25 µM & 50 µM | Significantly attenuated | [1][2] | |
| Fasudil | Canine Corneal Fibroblasts | TGF-β1 (5 ng/mL) | Myofibroblast Formation | 3 nM | Remarkable inhibition | |
| Y-27632 | Graves' Ophthalmopathy Orbital Fibroblasts | TGF-β1 (3 ng/mL) | α-SMA Expression | 1, 10, 30 µM | Dose-dependent inhibition | |
| Human Tenon Fibroblasts | TGF-β | Collagen Gel Contraction | 10 µM | Significantly inhibited |
Table 2: In Vivo Anti-fibrotic Activity of ROCK Inhibitors
| Inhibitor | Animal Model | Disease Model | Key Fibrotic Marker | Dosage | Observed Effect | Citation |
| Ripasudil | C57BL/6J mice | Laser-induced CNV-related fibrosis | α-SMA-positive regions | 30 µmol/L (intravitreal) | 58.4% reduction from baseline | [3] |
| Fasudil | C57BL/6 mice | Bleomycin-induced pulmonary fibrosis | Hydroxyproline content | 10 and 100 mg/kg | Significantly decreased | |
| C57BL/6 mice | Thioacetamide-induced liver fibrosis | Collagen I deposition, α-SMA | 10 mg/kg | Significantly decreased | ||
| Y-27632 | Rats | Dimethylnitrosamine-induced hepatic fibrosis | Collagen and hydroxyproline content, α-SMA | 30 mg/kg (oral) | Significantly decreased | [4] |
Table 3: Inhibitory Potency (IC50) of ROCK Inhibitors
| Inhibitor | Target | IC50 | Citation |
| Ripasudil | ROCK1 | 51 nM | [5] |
| ROCK2 | 19 nM | [5] | |
| Fasudil | ROCK2 | 0.82 µM (for SRF activity) | [6] |
| Y-27632 | Not specified for fibrosis | Not available in searched literature |
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the central signaling pathway and a typical experimental workflow for evaluating anti-fibrotic compounds.
Caption: Rho/ROCK signaling pathway in fibrosis.
References
- 1. The effects of ripasudil (K-115), a Rho kinase inhibitor, on activation of human conjunctival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Fasudil, an inhibitor of Rho-associated coiled-coil kinase, attenuates hyperoxia-induced pulmonary fibrosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
Cross-study comparison of Ripasudil's efficacy in different glaucoma subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ripasudil (brand name: Glanatec®), a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, across various subtypes of glaucoma. By summarizing key experimental data and outlining study methodologies, this document aims to offer an objective resource for evaluating Ripasudil's therapeutic potential and positioning within the glaucoma treatment landscape.
Mechanism of Action: The ROCK Inhibition Pathway
Ripasudil lowers intraocular pressure (IOP) through a distinct mechanism of action compared to other classes of glaucoma medications. It primarily targets the conventional outflow pathway of aqueous humor.[1][2][3] By inhibiting ROCK, Ripasudil induces changes in the cytoskeleton of trabecular meshwork (TM) and Schlemm's canal (SC) cells.[1][2][3][4] This leads to cell relaxation, disassembly of actin stress fibers, and ultimately, an increase in aqueous humor outflow, thereby reducing IOP.[5] This unique mechanism makes it a valuable option for both monotherapy and adjunctive therapy.[1][2]
Caption: Ripasudil's ROCK Inhibition Pathway.
Comparative Efficacy in Glaucoma Subtypes
Ripasudil has demonstrated efficacy in lowering IOP across a spectrum of glaucoma subtypes, including primary open-angle glaucoma (POAG), ocular hypertension (OHT), secondary glaucoma, and primary angle-closure glaucoma.[6] Its effectiveness can be attributed to its targeted action on the trabecular meshwork, which is often compromised in various forms of glaucoma.
Table 1: Ripasudil Monotherapy Efficacy in POAG and OHT
| Study | Patient Population | Duration | Mean IOP Reduction from Baseline (mmHg) |
| Phase 2 Clinical Trial | POAG or OHT | 8 Weeks | Trough: 3.5, Peak: 4.5[6] |
| K-115 Clinical Study Group | POAG, OHT, or XFG | 52 Weeks | Trough: 2.6, Peak: 3.7[6] |
Table 2: Ripasudil as Add-on Therapy in POAG and OHT
| Study | Added to | Duration | Mean IOP Reduction from Baseline (mmHg) |
| Ripasudil-Timolol Study | Timolol 0.5% | 8 Weeks | Trough: 2.4, Peak: 2.9[7] |
| Ripasudil-Latanoprost Study | Latanoprost 0.005% | 8 Weeks | Trough: 2.2, Peak: 3.2[7] |
| K-115 Clinical Study Group | Prostaglandin Analogs (PGAs) | 52 Weeks | Trough: 1.4, Peak: 2.4[6] |
| K-115 Clinical Study Group | β-blockers | 52 Weeks | Trough: 2.2, Peak: 3.0[6] |
| K-115 Clinical Study Group | PGAs/β-blockers | 52 Weeks | Trough: 1.7, Peak: 1.7[6] |
Table 3: Comparative Efficacy of Ripasudil and Other Glaucoma Medications
| Study | Comparison Groups | Patient Population | Duration | Key Findings |
| Nath et al., 2024 | (Ripasudil + Latanoprost) vs. (Netarsudil + Latanoprost) vs. (Timolol + Latanoprost) | POAG or OHT | 3 Months | Mean IOP reduction: Ripasudil group: 5.7 mmHg, Netarsudil group: 7.11 mmHg, Timolol group: 6.83 mmHg. Ripasudil was better tolerated than Netarsudil.[8] |
| Phase 3 Clinical Trial | Netarsudil 0.02% QD vs. Ripasudil 0.4% BID | Japanese patients with POAG or OHT | 4 Weeks | Netarsudil was superior in lowering mean diurnal IOP by a margin of -1.74 mmHg compared to Ripasudil.[9] |
Efficacy in Other Glaucoma Subtypes
-
Uveitic Glaucoma: Studies have indicated that Ripasudil is effective and safe for treating uveitic glaucoma.[10] One study on patients with ocular hypertension associated with inflammation and corticosteroid use showed a significant decrease in mean IOP from 26.4 mmHg to 13.7 mmHg at 3 months, which was sustained over a 2-year follow-up.[11]
-
Exfoliation Glaucoma (XFG): The K-115 Clinical Study Group included patients with XFG in their prospective study, demonstrating Ripasudil's efficacy in this population as part of a broader open-angle glaucoma cohort.[6]
-
Normal Tension Glaucoma (NTG): A prospective study on patients with POAG or NTG showed that the addition of Ripasudil to latanoprost significantly reduced mean IOP from 16.7 mmHg at baseline to 14.9 mmHg at 3 months.[6]
Experimental Protocols
The clinical evaluation of Ripasudil has been conducted through a series of well-designed studies. A representative experimental workflow for a randomized controlled trial is outlined below.
Representative Randomized Controlled Trial (RCT) Workflow
Caption: A typical experimental workflow for a Ripasudil clinical trial.
Key Methodological Considerations from Cited Studies:
-
Study Design: Many of the pivotal studies were multicenter, randomized, double-masked, and placebo-controlled, representing a high standard of clinical trial design.[12]
-
Patient Population: Participants typically included patients with POAG or OHT, with some studies expanding to include other subtypes like XFG.[6][12] Inclusion criteria often specified a certain baseline IOP (e.g., ≥ 18 mmHg).[12]
-
Intervention: Ripasudil is generally administered as a 0.4% ophthalmic solution, twice daily.[5][13]
-
Outcome Measures: The primary efficacy endpoint in most trials was the change in IOP from baseline at specified time points (trough and peak).[6][12] Safety and tolerability were assessed by monitoring adverse events, with conjunctival hyperemia being the most common.[6][13]
Conclusion
The available data from numerous clinical studies demonstrate that Ripasudil is an effective IOP-lowering agent for a wide range of glaucoma subtypes. Its unique mechanism of action as a ROCK inhibitor provides a valuable therapeutic option, both as a monotherapy and as an adjunctive treatment with other classes of glaucoma medications. While direct comparative studies with all available glaucoma treatments are not exhaustive, the existing evidence suggests that Ripasudil offers a favorable efficacy and safety profile. Future research should continue to explore its long-term efficacy and its role in specific, less-studied glaucoma populations.
References
- 1. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. ajmsjournal.info [ajmsjournal.info]
- 9. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Additive Intraocular Pressure-Lowering Effects of the Rho Kinase Inhibitor Ripasudil (K-115) Combined With Timolol or Latanoprost: A Report of 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of the Additional Use of Ripasudil, a Rho-Kinase Inhibitor, in Patients With Glaucoma Inadequately Controlled Under Maximum Medical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ripasudil's role in promoting corneal endothelial wound healing against other agents
Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has demonstrated significant potential in promoting the healing of the corneal endothelium, a critical monolayer of cells responsible for maintaining corneal transparency. This comparison guide synthesizes experimental data to objectively evaluate Ripasudil's performance against other agents, particularly the well-studied ROCK inhibitor Y-27632, in the context of corneal endothelial wound healing.
The corneal endothelium has limited proliferative capacity in humans; thus, significant cell loss due to disease or surgical trauma can lead to corneal edema and vision loss.[1][2] The current standard of care is corneal transplantation, which is limited by a worldwide shortage of donor corneas.[1][3] ROCK inhibitors have emerged as a promising therapeutic strategy to enhance corneal endothelial cell proliferation, migration, and adhesion, thereby promoting wound healing and regeneration.[4]
Comparative Efficacy of Ripasudil in In Vitro and In Vivo Models
Ripasudil has been shown to effectively promote corneal endothelial cell proliferation and wound healing in both laboratory settings and animal models. Studies directly comparing Ripasudil to other ROCK inhibitors, such as Y-27632 and fasudil, have found it to have a similar or even superior effect on inducing cell proliferation.[5]
In a key in vivo study using a rabbit model of mechanical corneal endothelial damage, topically administered Ripasudil eye drops significantly accelerated wound healing compared to a vehicle control.[5] Eyes treated with Ripasudil showed a higher percentage of proliferating cells, greater regenerated cell densities, and a quicker return to corneal transparency.[5][6] Furthermore, the regenerated endothelium in Ripasudil-treated eyes exhibited the characteristic hexagonal cell morphology and expressed key functional proteins like N-cadherin and Na+/K+-ATPase, indicating the restoration of a healthy endothelial layer.[5][7]
Clinical studies in humans have also provided evidence for Ripasudil's protective effects on the corneal endothelium following cataract surgery. Patients treated with Ripasudil showed significantly lower endothelial cell loss compared to control groups.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on Ripasudil for corneal endothelial wound healing.
Table 1: In Vitro Proliferation of Human Corneal Endothelial Cells (HCECs)
| Treatment (48 hours) | Proliferating Cells (Ki67-positive) | Proliferating Cells (EdU-positive) | BrdU Incorporation (vs. Control) |
| Control | Baseline | Baseline | 1.0 |
| Ripasudil (10 µM) | Significantly higher than control[5] | Significantly higher than control[5] | Significantly enhanced at 0.3-30 µM[5] |
| Y-27632 (10 µM) | Similar to Ripasudil | Not Reported | Not Reported |
| Fasudil (10 µM) | Similar to Ripasudil | Not Reported | Not Reported |
Table 2: In Vivo Corneal Endothelial Wound Healing in a Rabbit Model (48 hours post-injury)
| Treatment | Ki67-Positive Cells in Wounded Area | Corneal Transparency | Central Corneal Thickness |
| Vehicle (Control) | 52.6 ± 1.3%[5][10] | Hazy (0 out of 6 corneas transparent)[5][6] | 1200 µm[5] |
| Ripasudil (0.4%) | 91.5 ± 2.0%[5][10] | Clear (5 out of 6 corneas transparent)[5][6] | 392.8 ± 12.6 µm[5] |
Table 3: Clinical Outcomes in Patients After Cataract Surgery
| Study | Treatment Group | Endothelial Cell Loss (ECL) |
| Fujimoto et al.[8] | Ripasudil | -4.5 ± 13.0% |
| Control | 14.1 ± 10.3% | |
| Prospective Comparative Study[8] | Ripasudil | 4.5% |
| Control | 12.8% |
Signaling Pathway and Mechanism of Action
ROCK inhibitors, including Ripasudil, exert their effects by modulating the actin cytoskeleton.[11][12] The Rho/ROCK signaling pathway is a key regulator of cell shape, adhesion, and motility. Inhibition of ROCK leads to the disassembly of actin stress fibers, which in turn promotes cell migration and proliferation, processes essential for wound healing.[4] Specifically, ROCK inhibitors have been shown to facilitate the progression of corneal endothelial cells from the G1 to the S phase of the cell cycle.[4]
References
- 1. The Role of Rho Kinase Inhibitors in Corneal Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the efficacy of Rho kinase inhibitor eye drops in the management of corneal edema: A single-center retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK Inhibitors can Enhance the Adhesion of Cultured Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Protective Effect of Rho-Associated Kinase Inhibitor Eye Drops (Ripasudil) on Corneal Endothelial Cells After Cataract Surgery: A Prospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ROCK Inhibitor Ripasudil Shows an Endothelial Protective Effect in Patients With Low Corneal Endothelial Cell Density After Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ripasudil
For the vanguard of scientific discovery, this document provides essential safety and logistical information for the handling of Ripasudil. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and the integrity of your research.
Ripasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, requires careful handling due to its pharmacological activity and potential hazards.[1][2] This guide offers procedural, step-by-step guidance to address your operational questions, from personal protective equipment (PPE) to disposal protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
There are inconsistencies in the hazard classification of Ripasudil across different safety data sheets (SDSs). While some sources do not classify it as hazardous under the Globally Harmonized System (GHS), others identify it as a skin and eye irritant, harmful if swallowed, and very toxic to aquatic life.[1][2][3] Therefore, a cautious approach is warranted, and the following PPE is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust particles. |
| Hand Protection | Impermeable and resistant gloves (e.g., Nitrile) | Prevents skin contact. The selection should be based on penetration times and degradation rates.[1] |
| Skin and Body Protection | Laboratory coat, impervious clothing | Provides a barrier against accidental spills. |
| Respiratory Protection | Generally not required with adequate ventilation. Use a suitable respirator if dust or aerosols are generated. | Minimizes inhalation exposure. |
Operational Procedures for Safe Handling
Adherence to standardized laboratory procedures is the first line of defense against exposure.
Experimental Workflow for Handling Ripasudil
Preparation and Handling
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][4] Ensure a safety shower and eye wash station are readily accessible.[2]
-
Weighing : Handle Ripasudil as a crystalline solid.[5] Use an analytical balance within a ventilated enclosure to minimize dust dispersion.
-
Solution Preparation : Ripasudil is soluble in organic solvents like DMSO (approximately 30 mg/ml) and dimethyl formamide (DMF) (slightly soluble).[5] For biological experiments, further dilutions into aqueous buffers or isotonic saline are recommended.[5] Prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid in aqueous buffers (solubility in PBS (pH 7.2) is approximately 0.5 mg/ml).[5] It is not recommended to store aqueous solutions for more than one day.[5]
Spill Management and First Aid
Accidents require immediate and appropriate action.
Emergency Response Protocol
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Call a physician or poison control center immediately.[4] |
| Spill | Evacuate the area. Wear full personal protective equipment.[2] For solid spills, pick up mechanically.[1] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and decontaminate surfaces with alcohol.[2][3] Collect all waste in a suitable, closed container for disposal.[4] Prevent the spill from entering drains or water courses.[2][3] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Chemical Waste : Dispose of Ripasudil and any contaminated materials as hazardous waste.[3] This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Contaminated Packaging : Containers should be triple-rinsed and can be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
-
Regulations : All disposal must be in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[4]
Ripasudil's Mechanism of Action: The ROCK Signaling Pathway
Ripasudil is a highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[6] The inhibition of the Rho/ROCK signaling pathway leads to cytoskeletal changes that are beneficial in the treatment of glaucoma.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ripasudil - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
